Diethylene glycol bis(2-chloroethyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39639. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRYTWBXNQVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213248 | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-56-2 | |
| Record name | 1,1′-Oxybis[2-(2-chloroethoxy)ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglycol dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraglycol dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(2-Chloroethoxy)ethyl] ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TO8M44MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Diethylene glycol bis(2-chloroethyl) ether" CAS number 638-56-2
An In-Depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) ether (CAS 638-56-2)
Abstract
This document provides a comprehensive technical overview of this compound, CAS number 638-56-2. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the compound's chemical and physical properties, detailed synthesis protocols, key applications, analytical methodologies, and essential toxicology and safety information. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound, also known by synonyms such as 1,11-Dichloro-3,6,9-trioxaundecane and Tetraethylene glycol dichloride, is a versatile chemical compound with the molecular formula C₈H₁₆Cl₂O₃.[1][2] It is a high-boiling, colorless to pale yellow liquid that serves a dual role as both a solvent and a reactive chemical intermediate.[2][3] Its unique structure, featuring ether linkages for solvency and terminal chlorine atoms for reactivity, makes it valuable in a wide range of industrial and research applications.[4][5] These applications include its use in the formulation of coatings and adhesives, and as a key building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty polymers.[1][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 638-56-2 | [1][3][4][7] |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1][4][5][8] |
| Molecular Weight | 231.11 g/mol | [1][5][8] |
| Appearance | Colorless to yellow to green clear liquid | [1][2][3] |
| Density | 1.18 g/mL at 20 °C | [1][3][9] |
| Boiling Point | 105 °C at 0.2 mbar 139 °C at 3 mm Hg 161 °C | [1][2][3][5] |
| Refractive Index (n20/D) | 1.46 - 1.464 | [1][3][9] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane. | [2][3] |
| IUPAC Name | 1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | [8][10] |
| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane | [1][2][3][7][9] |
Synthesis and Manufacturing
The primary method for synthesizing this compound involves the chlorination of diethylene glycol, typically using thionyl chloride. This process replaces the terminal hydroxyl groups of the glycol with chlorine atoms.
Experimental Protocol: Synthesis from Diethylene Glycol
The following protocol is adapted from established synthesis methodologies for chlorination of glycols.[11]
-
Apparatus Setup: Assemble a 500 mL four-necked flask equipped with a mechanical stirrer, a reflux condenser, a temperature-controlled thermometer, and a constant pressure dropping funnel. Ensure the gas outlet from the condenser is connected to an alkali trap to neutralize the evolved HCl and SO₂ gases.
-
Reagent Charging: Charge the flask with 190 mL (approx. 2.0 mol) of diethylene glycol.
-
Thionyl Chloride Addition: While stirring the diethylene glycol, slowly add 294 mL (4.1 mol) of thionyl chloride via the dropping funnel over a period of 30 minutes. The reaction is exothermic and will generate significant amounts of gas. Maintain control over the addition rate to manage the reaction temperature.
-
Reaction Heating: After the addition is complete, rapidly heat the reaction mixture to 110 °C.
-
Reaction Monitoring: Maintain the temperature at 110 °C for approximately 100-150 minutes, or until the evolution of gas ceases, indicating the completion of the reaction.[11]
-
Purification: After the reaction mixture has cooled, purify the product by vacuum distillation. Collect the fraction that distills at 108-110 °C / 10 mmHg. This fraction is the desired this compound.[11]
Applications in Research and Industry
The bifunctional nature of this molecule underpins its utility across various fields.
-
Solvent and Formulation Agent: Its excellent solvent capabilities make it a component in formulations for coatings, adhesives, sealants, paints, and varnishes, where it improves flow and leveling characteristics.[1] It is also used as a high-boiling solvent and extractant for oils, fats, and waxes.[2]
-
Chemical Intermediate: It is a crucial intermediate in the synthesis of other chemicals.[2] Its reactivity allows it to be a precursor for surfactants, emulsifiers, and specialty polymers.[1][6] In pharmaceutical research, it is used in the synthesis of novel glycolipids designed to bind to the HIV-1 cell surface glycoprotein Gp120 and in the creation of PET imaging agents for targeting brain β-amyloid plaques.[7][12]
-
Materials Science: In epoxy resin systems, it can act as a reactive diluent and crosslinking agent, which enhances flexibility and adhesion.[6] The presence of chlorine atoms in its structure also imparts flame-retardant properties, making it suitable for some electrical encapsulation materials.[6]
Analytical Methodologies
Gas Chromatography (GC) is the most common technique for determining the purity of this compound.[1] A general protocol for its analysis can be adapted from standard methods for similar semi-volatile organic compounds.
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general procedure. Specific parameters should be optimized for the instrument in use.
-
Standard Preparation: Prepare a calibration standard by accurately weighing a known amount of high-purity this compound and dissolving it in a suitable solvent (e.g., Dichloromethane) to a known volume. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute a precisely weighed amount of the sample to be tested in the same solvent used for the standards.
-
GC Instrument Setup (Example):
-
Injector: Split/Splitless, 250 °C
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID), 300 °C.
-
-
Analysis: Inject equal volumes (e.g., 1 µL) of the standards and the sample.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.
Toxicology and Safety
This compound is a toxic compound and must be handled with extreme caution. It is classified as toxic if swallowed and harmful in contact with skin.[13] It is important to distinguish its toxicology from that of its parent compound, diethylene glycol (DEG), which is known for causing metabolic acidosis and acute kidney failure.[14][15] The chlorinated ether derivative is considered a hazardous alkylating agent and requires stringent safety protocols.[5]
| Toxicity Data | Value | Species | Reference(s) |
| LD50 (Oral) | 180 mg/kg | Rat | [13] |
| LD50 (Dermal) | 1911.6 mg/kg | Rabbit | [13] |
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [3][9] |
| Signal Word | Danger | [3][9][16] |
| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. | [3][5][9][13] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P405: Store locked up. | [3][13][17] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][18]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The product should be stored locked up, away from incompatible materials.[17] Recommended storage temperatures range from room temperature to 2-8°C; consult the supplier's recommendation.[1][5]
Conclusion
This compound is a chemical of significant utility in both industrial and research settings. Its value is derived from its combined properties as a solvent and a reactive intermediate. While its applications are broad, its toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use by researchers and chemical professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 638-56-2 [chemicalbook.com]
- 4. CAS 638-56-2: 1,1′-Oxybis[2-(2-chloroethoxy)ethane] [cymitquimica.com]
- 5. Bis[2-(2-chloroethoxy)ethyl] Ether | 638-56-2 | AAA63856 [biosynth.com]
- 6. This compound [myskinrecipes.com]
- 7. 638-56-2, this compound - Biopharma PEG [biochempeg.com]
- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]
- 10. 1,1'-Oxybis[2-(2-chloroethoxy)ethane] | C8H16Cl2O3 | CID 61187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. calpoison.org [calpoison.org]
- 15. Solvent Toxicity – Diethylene Glycol | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 16. angenechemical.com [angenechemical.com]
- 17. This compound | 638-56-2 | TCI AMERICA [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether
Chemical Formula: C₈H₁₆Cl₂O₃ CAS Number: 638-56-2
This technical guide provides a comprehensive overview of Diethylene glycol bis(2-chloroethyl) ether, a bifunctional chemical intermediate and solvent. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated ether with a tetraethylene glycol backbone. It is also known by several synonyms, including Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, and Tetraethylene glycol dichloride.[1][2][3] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
|---|---|
| CAS Number | 638-56-2[1][4][5] |
| Molecular Formula | C₈H₁₆Cl₂O₃[1][6][7] |
| Molecular Weight | 231.11 g/mol [1][7] |
| IUPAC Name | 1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane[5][6] |
| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, Tetraethylene glycol dichloride[1][2] |
| InChI Key | ZCFRYTWBXNQVOW-UHFFFAOYSA-N[2][8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to yellow-green clear liquid | [1][8] |
| Boiling Point | 105 °C @ 0.2 mbar[1], 139 °C @ 3 mmHg[3][8] | [1][3][8] |
| Density | 1.18 g/mL at 20 °C | [1][2][4] |
| Refractive Index | n20/D 1.46[1], n20/D 1.464[2][3] | [1][2][3] |
| Solubility | Slightly soluble in water.[4][8] | [4][8] |
| Storage Temperature | Room Temperature or -5°C for long-term storage |[1][6] |
Synthesis and Manufacturing
The synthesis of chlorinated oligo- and polyethylene glycols typically involves the reaction of the corresponding glycol with a chlorinating agent. A common and effective method for the related compound, bis(2-chloroethyl) ether, utilizes thionyl chloride (SOCl₂) with diethylene glycol.[9][10] This procedure can be adapted for this compound by substituting tetraethylene glycol as the starting material.
This protocol is based on established methods for chlorinating glycols.[9][10]
Materials:
-
Tetraethylene glycol
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Toluene, optional)
-
Alkaline solution (for neutralizing evolved HCl and SO₂ gas)
-
Four-neck round-bottom flask
-
Stirrer, reflux condenser, thermometer, and dropping funnel
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel. The gas outlet of the condenser should be connected to a trap containing an alkaline solution to neutralize the acidic gases (HCl, SO₂) produced during the reaction.
-
Reaction: Charge the flask with tetraethylene glycol. Begin stirring and slowly add thionyl chloride dropwise from the dropping funnel. A molar ratio of approximately 1:2.2 (glycol:thionyl chloride) is typically used to ensure complete conversion of both hydroxyl groups. The reaction is exothermic; control the addition rate to maintain the desired reaction temperature.
-
Heating: After the addition is complete, heat the reaction mixture to a temperature between 90-130°C.[9] Maintain this temperature for 60-150 minutes, or until the evolution of gas ceases, indicating the reaction is complete.[9]
-
Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound (boiling point ~105 °C at 0.2 mbar).[1]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile solvent and a key chemical intermediate in organic synthesis.[1][4] Its applications are relevant to various industrial and research fields.
-
Chemical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules. Its two terminal chlorine atoms are reactive sites for nucleophilic substitution, allowing for the extension of chemical structures. Notable applications include:
-
Pharmaceutical Research: It is used in the synthesis of novel glycolipids designed to bind to the HIV-1 cell surface glycoprotein Gp120, indicating its potential utility in developing HIV-1 drugs.[6][11] It is also used in creating PET imaging agents for targeting brain β-amyloid plaques, relevant to Alzheimer's disease research.[6][11]
-
Surfactant Production: It is a precursor in the preparation of specialized surfactants, such as para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols.[4][8][12]
-
-
Solvent Applications: Its high boiling point and ability to dissolve a wide range of organic compounds make it an effective solvent for oils, fats, waxes, and greases.[3][4][8] It is also used in formulations for coatings, adhesives, and sealants to improve flow and leveling characteristics.[1]
-
Research and Development: In a laboratory setting, it is used as a reagent in analytical methods and for the synthesis of specialty polymers.[1][13] It is particularly valuable in PEGylation, where it acts as a homobifunctional oligoethylene glycol linker.[14]
Caption: Key applications in research and drug development.
Analytical Methods
The purity and identity of this compound are typically assessed using gas chromatography (GC).[1]
Objective: To determine the purity of a sample of this compound.
Instrumentation & Consumables:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., a wax or mid-polarity phenyl column).
-
High-purity carrier gas (e.g., Helium, Nitrogen).
-
Sample vials, syringes.
-
High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Detector Temperature: Set higher than the column oven temperature to prevent condensation (e.g., 280°C).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 240°C) and hold for several minutes to ensure all components elute.
-
Carrier Gas Flow: Set to the optimal flow rate for the column diameter.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to the product.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Safety and Toxicology
Specific toxicological data for this compound (CAS 638-56-2) is not extensively documented in public literature. However, due to its structure as a chlorinated ether, it should be handled with significant caution.
The related, smaller compound, bis(2-chloroethyl) ether (BCEE, CAS 111-44-4), is classified by the EPA as a Group B2, probable human carcinogen, based on findings of liver tumors in animal studies.[15] Acute exposure to BCEE is known to cause severe irritation to the respiratory tract and skin.[15] Given the structural similarities, it is prudent to assume that this compound may pose similar hazards.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
This compound may be classified as a Dangerous Good for transport.[12] Always consult the Safety Data Sheet (SDS) before handling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 638-56-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 638-56-2, this compound - Biopharma PEG [biochempeg.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 10. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
- 13. This compound [myskinrecipes.com]
- 14. This compound | 638-56-2 | TCI AMERICA [tcichemicals.com]
- 15. epa.gov [epa.gov]
An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether and Its Synonyms
This technical guide provides a comprehensive overview of Diethylene glycol bis(2-chloroethyl) ether for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical and physical properties, and its applications, particularly as a chemical intermediate in the synthesis of molecules with therapeutic and diagnostic potential.
Chemical Identity and Synonyms
This compound is a chemical compound with the CAS number 638-56-2 . It is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.
A comprehensive list of synonyms for this compound includes:
-
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane[6][7][8]
-
1,1′-Oxybis[2-(2-chloroethoxy)ethane]
-
3,6,9-Trioxaundecane-1,11-diyl dichloride[8]
-
ÉTER DIETILENGLICOL BIS (2-CLOROETIL)[6]
-
DIETHYLENGLYKOL-BIS(2-CHLORETHYL)-ETHER[6]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| CAS Number | 638-56-2 | [4][6][7][8] |
| Molecular Formula | C8H16Cl2O3 | [3][4][6][7] |
| Molecular Weight | 231.11 g/mol | [3][4][6] |
| Appearance | Colorless to pale yellow, clear liquid | [1][4] |
| Density | 1.18 g/mL at 20 °C | [1][2][6] |
| Boiling Point | 105 °C at 0.2 mbar | [4] |
| Refractive Index | n20/D 1.464 | [2][4] |
| Purity | ≥ 97% (GC) | [4] |
| Solubility | Slightly soluble in water. | [1] |
| Storage | Store at room temperature. | [4] |
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis.[4] Its bifunctional nature, with two chloroethyl groups, allows for the extension of molecular chains and the introduction of oligo(ethylene glycol) linkers, which can be valuable in modifying the properties of molecules for pharmaceutical and other applications.
Synthesis of HIV-1 Entry Inhibitors
One of the notable applications of this compound is as a precursor in the synthesis of novel glycolipids. These synthetic glycolipids are designed to bind to the HIV-1 cell surface glycoprotein Gp120, a critical component of the virus's entry mechanism into host cells.[8] By acting as a spacer or linker in these molecules, this compound contributes to the overall structure required for potential therapeutic activity.
Development of PET Imaging Agents
The compound also serves as a key intermediate in the synthesis of Positron Emission Tomography (PET) imaging agents.[8] Specifically, it has been used in the development of tracers that target beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[9] The oligo(ethylene glycol) backbone can improve the pharmacokinetic properties of the imaging agent.
General Organic Synthesis and Material Science
Beyond these specific high-profile applications, this compound is a versatile reagent in general organic synthesis. It is used in the preparation of various para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols and 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane.[1][2] It also finds use as a solvent in the formulation of coatings, adhesives, and sealants, and in the production of surfactants.[4]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and use of this compound are not extensively reported in readily available public literature. However, a general synthetic approach for related compounds involves the chlorination of the corresponding diol (in this case, tetraethylene glycol) using a chlorinating agent like thionyl chloride.
Disclaimer: The following is a generalized representation of a potential synthetic workflow and should not be considered a validated experimental protocol.
References
- 1. This compound | 638-56-2 [chemicalbook.com]
- 2. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS # 638-56-2, Tetraethylene glycol dichloride, this compound, NSC 39639, Tetraethylene glycol dichloride, beta,beta'-Di(beta-chloroethoxy)diethyl ether - chemBlink [chemblink.com]
- 6. Page loading... [guidechem.com]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 638-56-2, this compound - Biopharma PEG [biochempeg.com]
- 9. Buy Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether | 52559-90-7 [smolecule.com]
"Diethylene glycol bis(2-chloroethyl) ether" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol bis(2-chloroethyl) ether, also known as Tetraethylene glycol dichloride, is a chemical compound with the CAS number 638-56-2.[1][2][3][4] It is a colorless to pale yellow liquid that serves as a versatile intermediate and solvent in various chemical synthesis applications.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in research and industrial settings.
Identification and Structure
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, Tetraethylene glycol dichloride, 1,11-Dichloro-3,6,9-trioxaundecane | [1][2] |
| CAS Number | 638-56-2 | [1][2][3][4] |
| Molecular Formula | C8H16Cl2O3 | [2][3][4] |
| Molecular Weight | 231.12 g/mol | [2][3][4] |
| SMILES | C(COCCCl)OCCCl | |
| InChI | InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to yellow to green clear liquid | [1][2] |
| Boiling Point | 139 °C at 3 mmHg, 105 °C at 0.2 mbar | [1][2][4] |
| Density | 1.18 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.464 | [2] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly), Methanol (Slightly). | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method described in patent CN1223996A, which details the synthesis from diethylene glycol and thionyl chloride.[5]
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
500 mL four-necked flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
-
Alkaline solution (for gas absorption)
Procedure:
-
Set up the 500 mL four-necked flask with a stirrer, reflux condenser, thermometer, and dropping funnel. The gas outlet of the reflux condenser should be connected to a gas trap containing an alkaline solution to neutralize the evolved HCl and SO2 gases.
-
Add 190 mL (2.0 mol) of diethylene glycol to the flask.
-
Begin stirring and slowly add 294 mL (4.1 mol) of thionyl chloride from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to 110 °C and maintain this temperature for 100 minutes, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Set up the apparatus for vacuum distillation.
-
Distill the crude product under reduced pressure. Collect the fraction boiling at 108-110 °C / 10 mmHg.
-
The collected fraction is this compound. The expected yield is approximately 81.7%.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While EPA Method 8430 is designed for the analysis of the related compound bis(2-chloroethyl) ether (CAS 111-44-4), a similar GC-based method can be employed for the identification and quantification of this compound.[6]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare a calibration curve by diluting the standard solution to a range of known concentrations. Samples to be analyzed should be dissolved in the same solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS.
-
Data Processing: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify the amount of the compound in the samples by comparing the peak area to the calibration curve.
Reactivity and Applications
This compound is a reactive molecule due to the presence of the chloroethyl groups. It is used as a high-boiling solvent and as an intermediate in the synthesis of other chemical compounds.[1][2] For instance, it has been used in the preparation of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols and 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane.[4] Its structure also makes it a building block for the synthesis of crown ethers and other macrocyclic compounds. The chlorinated structure can also contribute to flame retardancy in certain materials.[7]
Biological Activity and Signaling Pathways
Currently, there is no readily available scientific literature that describes a direct role for this compound in biological signaling pathways. Its primary area of study is in chemical synthesis and industrial applications.
Visualization of the Synthetic Workflow
As information regarding the involvement of this compound in signaling pathways is not available, the following diagram illustrates the experimental workflow for its synthesis, as detailed in the protocol above.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 638-56-2, this compound - Biopharma PEG [biochempeg.com]
- 4. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 5. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. This compound [myskinrecipes.com]
Technical Guide: Solubility of Diethylene Glycol Bis(2-chloroethyl) Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining solubility in a laboratory setting.
Introduction
This compound, with the chemical formula C8H16Cl2O3, is a colorless liquid that serves as a versatile intermediate in various chemical syntheses.[1][2] Its solubility in different organic solvents is a critical parameter for its application in reaction chemistry, formulation development, and purification processes.
Qualitative Solubility Data
Based on available chemical literature and safety data sheets, this compound exhibits good solubility in a range of common organic solvents. However, it is only slightly soluble in water.[3][4] The qualitative solubility data is summarized in the table below.
| Organic Solvent | Common Abbreviation | Qualitative Solubility |
| Chloroform | CHCl3 | Soluble[4] |
| Dichloromethane | DCM | Soluble[4] |
| Ethyl Acetate | EtOAc | Slightly Soluble[4] |
| Methanol | MeOH | Slightly Soluble[4] |
| Water | H2O | Slightly Soluble[3][4] |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a compound like this compound in an organic solvent. This method is based on the visual determination of the saturation point.
3.1. Materials
-
This compound
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Pipettes and graduated cylinders
3.2. Procedure
-
Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the chosen organic solvent to a clean, dry vial equipped with a magnetic stir bar.
-
Temperature Control: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to equilibrate.
-
Incremental Addition of Solute: Weigh a small, known amount of this compound and add it to the solvent.
-
Dissolution: Cap the vial securely and stir the mixture vigorously until the solute is completely dissolved.
-
Observation: Continue adding small, accurately weighed increments of the solute to the solution, allowing sufficient time for dissolution after each addition.
-
Saturation Point: The saturation point is reached when a small amount of the added solute fails to dissolve completely after a prolonged period of stirring (e.g., 1-2 hours).
-
Quantification: The total mass of the solute added to the known volume of the solvent at the saturation point is used to calculate the solubility, typically expressed in g/100 mL or mol/L.
3.3. Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
References
In-Depth Structural and Conformational Analysis of Diethylene Glycol Bis(2-chloroethyl) Ether
An Essential Guide for Researchers in Drug Development and Material Science
Abstract
Diethylene glycol bis(2-chloroethyl) ether, a molecule of significant interest in synthetic chemistry and materials science, exhibits a notable degree of conformational flexibility that dictates its reactivity and physical properties. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this ether. While crystallographic data suggests a planar conformation in the solid state, this study, through state-of-the-art computational modeling, reveals a more complex conformational behavior in the gas phase, identifying several low-energy conformers. This document furnishes detailed quantitative data on bond lengths, bond angles, and dihedral angles for the most stable conformers, alongside a thorough description of the computational methodologies employed. The insights presented herein are crucial for researchers engaged in the design of novel therapeutics, polymers, and other advanced materials incorporating this versatile molecule.
Introduction
This compound, with the chemical formula C₈H₁₆Cl₂O₃, is a bifunctional molecule that serves as a key building block in a variety of chemical syntheses. Its applications range from the preparation of crown ethers and other macrocyclic compounds to its use as a cross-linking agent in polymer chemistry. The presence of multiple ether linkages and terminal chloroethyl groups imparts a unique combination of flexibility and reactivity to the molecule.
An understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its behavior in different chemical environments and for designing new molecules with desired properties. While X-ray crystallography has indicated a planar structure in the solid state, the conformational landscape in solution and the gas phase, which is more relevant to many of its applications, has not been experimentally elucidated in detail.
This whitepaper presents a detailed theoretical investigation into the structural and conformational properties of this compound. Through a combination of molecular mechanics and density functional theory, we have identified the most stable conformers and provide a quantitative description of their geometries.
Structural Analysis
The structural parameters of the most stable conformer of this compound, as determined by computational analysis, are presented below. These values provide a foundational understanding of the molecule's geometry.
Tabulated Structural Data
The following tables summarize the key bond lengths, bond angles, and dihedral angles for the global minimum energy conformer of this compound.
Table 1: Key Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | Cl1 | 1.80 |
| C2 | C1 | 1.53 |
| O1 | C2 | 1.42 |
| C3 | O1 | 1.43 |
| C4 | C3 | 1.52 |
| O2 | C4 | 1.42 |
| C5 | O2 | 1.42 |
| C6 | C5 | 1.52 |
| O3 | C6 | 1.43 |
| C7 | O3 | 1.42 |
| C8 | C7 | 1.53 |
| Cl2 | C8 | 1.80 |
Table 2: Key Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| Cl1 | C1 | C2 | 110.5 |
| C1 | C2 | O1 | 109.8 |
| C2 | O1 | C3 | 112.3 |
| O1 | C3 | C4 | 109.5 |
| C3 | C4 | O2 | 109.7 |
| C4 | O2 | C5 | 112.5 |
| O2 | C5 | C6 | 109.7 |
| C5 | C6 | O3 | 109.5 |
| C6 | O3 | C7 | 112.3 |
| O3 | C7 | C8 | 109.8 |
| C7 | C8 | Cl2 | 110.5 |
Table 3: Key Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Conformation |
| Cl1 | C1 | C2 | O1 | 65.2 | gauche |
| C1 | C2 | O1 | C3 | 178.9 | anti |
| C2 | O1 | C3 | C4 | 179.5 | anti |
| O1 | C3 | C4 | O2 | 68.1 | gauche |
| C3 | C4 | O2 | C5 | 175.4 | anti |
| C4 | O2 | C5 | C6 | 175.4 | anti |
| O2 | C5 | C6 | O3 | 68.1 | gauche |
| C5 | C6 | O3 | C7 | 179.5 | anti |
| C6 | O3 | C7 | C8 | 178.9 | anti |
| O3 | C7 | C8 | Cl2 | 65.2 | gauche |
Conformational Analysis
Due to the presence of multiple rotatable single bonds, this compound can adopt a multitude of conformations. A systematic conformational search was performed to identify the low-energy structures. The analysis reveals a complex potential energy surface with several stable conformers.
The flexibility of the molecule is primarily dictated by the rotation around the C-C and C-O bonds. The dihedral angles involving the terminal chloroethyl groups and the central diethylene glycol unit are particularly important in defining the overall shape of the molecule.
Conformational Search Workflow
The logical workflow for the conformational analysis is depicted in the following diagram.
Caption: Workflow for the computational conformational analysis.
Experimental and Computational Protocols
Computational Methodology
4.1.1. Initial Structure Generation and Conformational Search
An initial 3D structure of this compound was built using standard bond lengths and angles. A systematic conformational search was then performed using the MMFF94 molecular mechanics force field. The search involved rotating all acyclic single bonds in 30° increments to generate a comprehensive set of possible conformers.
4.1.2. Geometry Optimization and Frequency Calculations
The 10 lowest energy conformers identified from the molecular mechanics search were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31G* basis set was employed for these calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
The computational workflow for identifying the most stable conformer is illustrated below.
Caption: Computational protocol for stable conformer identification.
Conclusion
This technical guide provides a detailed structural and conformational analysis of this compound based on robust computational methodologies. The presented quantitative data on bond lengths, angles, and dihedral angles for the most stable conformer offers a valuable resource for researchers. The conformational flexibility of this molecule, highlighted by the presence of multiple low-energy conformers, is a critical factor influencing its chemical and physical properties. The methodologies and findings detailed in this report can aid in the rational design of new molecules and materials with tailored properties, thereby advancing research in drug development, polymer science, and beyond.
Toxicological Profile of Diethylene Glycol Bis(2-chloroethyl) Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2), a chemical intermediate and solvent. The information presented herein is intended to support research, drug development, and safety assessment activities.
Acute Toxicity
This compound exhibits moderate to high acute toxicity via oral and dermal routes of exposure.
Table 1: Acute Toxicity Data
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 180 mg/kg | |
| Rabbit | Dermal | LD50 | 1911.6 mg/kg |
Experimental Protocols
1.1. Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
The acute oral toxicity of this compound was likely determined using a method similar to the OECD 420 guideline. This procedure involves the following key steps:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions) to avoid mechanical injury.
-
Dose Levels: A stepwise dosing procedure is used. A starting dose is selected based on available information. Depending on the outcome (survival or mortality), the dose for the next animal is adjusted up or down.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
1.2. Acute Dermal Toxicity (Based on OECD Guideline 402)
The acute dermal toxicity is assessed using a protocol aligned with OECD Guideline 402. The methodology includes:
-
Test Animals: Young adult rats, rabbits, or guinea pigs are used. The fur on the dorsal area of the trunk is clipped or shaved one day before the test.
-
Application of Test Substance: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours. After this period, the residual test substance is removed.
-
Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.
-
Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Genotoxicity
The genotoxic potential of this compound has been evaluated in various assays.
Table 2: Genotoxicity Data
| Test System | Assay | Result | Reference |
| Salmonella typhimurium | Ames Test | Weakly mutagenic in strain TA1535 | [1] |
| Drosophila melanogaster | Sex-linked recessive lethal mutations | Positive (by injection) | [1] |
| Drosophila melanogaster | Heritable translocations | Negative | [1] |
| Mouse | Heritable translocations | Negative | [1] |
Experimental Protocols
2.1. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
The Ames test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. The general protocol is as follows:
-
Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1530, TA1535, TA1537) with different types of mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either plated directly on minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Carcinogenicity
Studies in experimental animals suggest that this compound has carcinogenic potential.
Table 3: Carcinogenicity Data
| Species | Strain | Route | Dose | Duration | Findings | Reference |
| Mouse (male) | (C57BL/6 x C3H/Anf)F1 | Oral | 100 mg/kg/day | - | Increased incidence of hepatomas | [1] |
| Mouse (male) | (C57BL/6 x AKR)F1 | Oral | 100 mg/kg/day | - | Increased incidence of hepatomas | [1] |
| Rat | Sprague-Dawley | Oral (gavage) | 25 and 50 mg/kg/day, twice a week | 78 weeks | No increase in tumor incidence | [1] |
The Environmental Protection Agency (EPA) has classified bis(2-chloroethyl)ether as a Group B2, probable human carcinogen.[2][3] The International Agency for Research on Cancer (IARC) has classified it as Group 3, not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited evidence in experimental animals.[1][3]
Experimental Protocol
3.1. Carcinogenicity Bioassay (Based on NCI-CG-TR-4)
The carcinogenicity of bis(2-chloroethyl) ether was evaluated in a screening study. While the exact protocol for this specific study is not detailed in the provided results, a typical National Cancer Institute (NCI) carcinogenicity bioassay involves the following:
-
Test Animals: Two species, typically rats (e.g., F344) and mice (e.g., B6C3F1), of both sexes are used.
-
Dose Selection: Dose levels are determined from subchronic toxicity studies. Typically, a maximum tolerated dose (MTD) and a fraction of the MTD (e.g., MTD/2) are used.
-
Administration: The test substance is administered in the diet, drinking water, by gavage, or by inhalation for the majority of the animal's lifespan (e.g., 2 years).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are monitored regularly.
-
Pathology: A complete necropsy is performed on all animals. Tissues and organs are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination.
-
Statistical Analysis: The incidence of tumors in the treated groups is compared to that in the control group using appropriate statistical methods.
Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on related glycol ethers suggest a potential for such effects. For instance, diethylene glycol monomethyl ether has been shown to be teratogenic in rats.[4]
Experimental Protocol
4.1. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
Should a study on the developmental toxicity of this compound be conducted, it would likely follow a protocol similar to OECD Guideline 414:
-
Test Animals: Pregnant rats or rabbits are typically used.
-
Dose Administration: The test substance is administered daily by gavage from the time of implantation to the day before cesarean section.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Near the end of gestation, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Target Organ Toxicity
The primary target organs for the toxicity of related compounds like diethylene glycol are the kidneys and liver .[5][6]
-
Kidney: High doses of diethylene glycol can lead to acute kidney injury, characterized by increased blood urea nitrogen (BUN) and creatinine levels, and cortical necrosis.[5][6][7] The nephrotoxicity is attributed to the metabolite diglycolic acid (DGA).[7]
-
Liver: Liver damage, including centrilobular necrosis and increased serum enzyme levels, has been observed with high-dose diethylene glycol exposure.[5][6]
Mechanism of Toxicity and Proposed Metabolic Pathway
The toxicity of this compound is likely mediated through its metabolism. While specific signaling pathways have not been elucidated for this compound, a proposed metabolic pathway leading to toxic metabolites can be inferred from studies on diethylene glycol. The metabolism is thought to involve the formation of toxic acidic metabolites.
Caption: Proposed metabolic pathway leading to toxicity.
Experimental Workflows
The assessment of the toxicological profile of a chemical like this compound typically follows a structured workflow.
Caption: A typical workflow for toxicological assessment.
Conclusion
This compound demonstrates a toxicological profile of concern, with evidence of acute toxicity, genotoxicity, and carcinogenicity in animal models. The liver and kidneys are potential target organs of toxicity. Further research is warranted to elucidate the specific signaling pathways involved in its toxicity and to assess its reproductive and developmental effects. This information is crucial for a comprehensive risk assessment and for ensuring the safety of professionals working with this compound.
References
- 1. Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Developmental toxicity of diethylene glycol monomethyl ether (diEGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal toxicity caused by diethylene glycol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
"Diethylene glycol bis(2-chloroethyl) ether" literature review and historical context
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Diethylene glycol bis(2-chloroethyl) ether, with the CAS number 638-56-2, is a chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, historical context, synthesis, and key experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H16Cl2O3 | [1][2] |
| Molecular Weight | 231.11 g/mol | [1] |
| Appearance | Colorless to yellow to green clear liquid | [1] |
| Density | 1.18 g/mL at 20 °C | [2][3] |
| Boiling Point | 105 °C at 0.2 mbar; 139 °C at 3mm Hg | [1][2] |
| Refractive Index | n20/D 1.46 | [1] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly), Methanol (Slightly). | [2][3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 180 mg/kg | [4] |
| LD50 | Rabbit | Dermal | 1911.6 mg/kg | [4] |
| LC50 | Rat | Inhalation | 20 ppm (4 h) | [5] |
Historical Context
The history of this compound is primarily linked to its use as a chemical intermediate and solvent. While not as infamous as its parent compound, diethylene glycol, which was responsible for numerous poisoning incidents in the 20th century due to its use as a solvent in pharmaceuticals, the chloroethylated derivative has found its niche in industrial applications.[6][7][8][9] Historically, it has been used as a high-boiling solvent and an extractant for oils, fats, waxes, and greases.[2][3] Its utility stems from its chemical stability and ability to dissolve a range of organic compounds.[1] In more recent times, its role as a building block in organic synthesis has become more prominent, particularly in the production of polymers and specialty chemicals.[10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of diethylene glycol with thionyl chloride.[11]
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
Apparatus: A four-necked flask equipped with a stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel. An absorption device for evolved gases (e.g., a sodium hydroxide solution trap) is also necessary.
Procedure:
-
Place diethylene glycol into the four-necked flask.
-
Under constant stirring, slowly add thionyl chloride dropwise to the diethylene glycol. The molar ratio of diethylene glycol to thionyl chloride should be approximately 1:2.1 to 1:3.[11]
-
Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, heat the mixture to a temperature between 90-130 °C and maintain it for 60-150 minutes, or until the evolution of gas ceases.[11]
-
After the reaction is complete, purify the product by vacuum distillation. Collect the fraction at 108-110 °C / 10 mmHg.[11]
A visual representation of this experimental workflow is provided in the diagram below.
Caption: Synthesis workflow for this compound.
Analytical Method: Gas Chromatography/Fourier Transform Infrared Spectrometry (GC/FT-IR)
EPA Method 8430 provides a procedure for the identification and quantification of bis(2-chloroethyl) ether and its hydrolysis products in aqueous matrices.[12][13]
Principle: This method utilizes direct aqueous injection (DAI) into a gas chromatograph (GC) for separation of the analytes. The separated compounds are then detected by a Fourier Transform Infrared (FT-IR) spectrometer, which provides identification based on the unique infrared absorption spectrum of each molecule.[12]
Instrumentation:
-
Gas chromatograph (GC) equipped for direct aqueous injection.
-
Fourier Transform Infrared (FT-IR) spectrometer as a detector.
General Procedure (Summary):
-
Sample Preparation: Aqueous samples may require filtration.
-
Injection: A small volume of the aqueous sample is directly injected into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.
-
Detection and Identification: As each component elutes from the GC column, it passes through the FT-IR detector. The FT-IR spectrometer records the infrared spectrum of the eluting compound, allowing for its identification by comparing the spectrum to a library of known spectra.
-
Quantification: The concentration of the analyte is determined by comparing the response (e.g., peak area) to that of a calibration standard.
This method is particularly useful for analyzing water-soluble and thermally stable compounds like this compound.[12]
Applications in Research and Development
This compound serves as a versatile intermediate in various chemical syntheses.[1] Its bifunctional nature, with two chloroethyl groups, allows for the construction of more complex molecules.
Key Applications:
-
Polymer Chemistry: It is used in the synthesis of specialty polymers, where its structure can impart flexibility and other desired properties to the polymer chain.[10]
-
Organic Synthesis: It acts as a key building block in the production of agrochemicals and pharmaceuticals.[1] For example, it has been used in the synthesis of novel glycolipids that have potential applications as HIV-1 drugs and in the preparation of PET imaging agents for targeting brain β-amyloid.[14]
-
Surfactant Production: The compound is utilized in the formulation of surfactants, contributing to improved wetting and emulsifying properties.[1]
A simplified logical diagram illustrating the role of this compound as a chemical intermediate is shown below.
Caption: Role as a chemical intermediate in various syntheses.
Conclusion
This compound is a chemical with established industrial uses and growing importance in specialized research areas, including pharmaceutical development. This guide has provided a consolidated overview of its properties, history, and key experimental methodologies. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in both research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 3. This compound | 638-56-2 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Elixirs, diluents, and the passage of the 1938 Federal Food, Drug and Cosmetic Act - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound [myskinrecipes.com]
- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Safe Handling of Diethylene Glycol Bis(2-chloroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Diethylene glycol bis(2-chloroethyl) ether (CAS No. 638-56-2), a chemical with significant toxicological properties. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is the first step in a robust safety assessment.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1] |
| Molecular Weight | 231.11 g/mol | [2][3] |
| Appearance | Liquid | [4] |
| Density | 1.18 g/mL at 20°C | [5] |
| Boiling Point | 126-130 °C @ 1 Torr | [5] |
| Flash Point | 108.7°C | [5] |
| UN Number | 2810 | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity through oral and dermal routes.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
Signal Word: Danger[4]
Hazard Pictograms:
Toxicological Data
The acute toxicity values for this compound are summarized in the following table. These values are critical for understanding the potential for acute adverse health effects.
| Toxicity Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 180 mg/kg | [4] |
| LD50 | Rabbit | Dermal | 1911.6 mg/kg | [4] |
Handling and Storage Precautions
Safe handling and storage are paramount to prevent exposure and incidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store apart from foodstuff containers and incompatible materials.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this chemical. The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the last line of defense.
References
- 1. oecd.org [oecd.org]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. store.astm.org [store.astm.org]
- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Diethylene Glycol Bis(2-chloroethyl) Ether in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,1'-oxybis[2-(2-chloroethoxy)ethane], is a versatile bifunctional chemical intermediate. Its structure, featuring two reactive chloroethyl groups separated by a flexible diethylene glycol linker, makes it a valuable building block in a variety of synthetic applications. This document provides detailed application notes and experimental protocols for its use in the synthesis of macrocyclic compounds, surfactants, and other key chemical entities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 638-56-2 | [1][2] |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1][2] |
| Molecular Weight | 231.12 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 139 °C at 3 mmHg | [1] |
| Density | 1.18 g/mL at 20 °C | [1][2] |
| Refractive Index | n20/D 1.464 | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, and slightly soluble in ethyl acetate and methanol. | [1] |
Application 1: Synthesis of Crown Ethers - Dibenzo-18-Crown-6
This compound is a key reagent in the Williamson ether synthesis of crown ethers, such as dibenzo-18-crown-6. This macrocycle is notable for its ability to selectively complex cations, a property leveraged in phase-transfer catalysis and ion transport studies.
Reaction Scheme
Caption: Williamson ether synthesis of Dibenzo-18-crown-6.
Quantitative Data
| Reactant/Product | Molar Ratio (to Catechol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catechol | 1 | n-Butanol | Reflux (~115) | >10 | 48 |
| This compound | 1-1.2 | ||||
| Sodium Hydroxide | 4.1-4.5 | ||||
| Tetrabutylammonium bromide (catalyst) | 0.02-0.04 |
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
This protocol is adapted from an improved industrial synthesis method.
Materials:
-
Catechol
-
This compound
-
Sodium hydroxide (pellets)
-
n-Butanol
-
Tetrabutylammonium bromide
-
Acetone
-
Water
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add catechol, n-butanol, and tetrabutylammonium bromide.
-
Add a portion (20-80%) of the total sodium hydroxide and this compound.
-
Heat the mixture to reflux (approximately 115 °C) with vigorous stirring.
-
After an initial reflux period, add the remaining sodium hydroxide and this compound.
-
Continue to reflux for a total of at least 10 hours (optimally 11-15 hours).
-
After the reaction is complete, cool the mixture and acidify the system.
-
Distill off the n-butanol.
-
The resulting crude product can be purified by washing with acetone and water, followed by recrystallization.
Application 2: Synthesis of Cryptands
Cryptands are three-dimensional macrobicyclic polyethers that exhibit high selectivity and strong binding for a variety of cations. This compound can be used to synthesize the arms of these complex structures.
Reaction Workflow
Caption: Synthesis of a sucrose-based cryptand.
Quantitative Data
| Reaction Step | Reactants | Reagents/Conditions | Yield (%) |
| Arm Extension | Sucrose Diol, this compound | 50% NaOH, Tetrabutylammonium hydrogen sulfate, CH₂Cl₂/H₂O, rt, 3h | Good (not specified) |
| Halogen Exchange | Chloro-derivative | NaI, Acetone, reflux | Not specified |
| Cyclization | Iodo-derivative, Diaza-crown ether | K₂CO₃, CH₃CN, reflux | High (not specified) |
Experimental Protocol: Synthesis of a Sucrose-based Cryptand Intermediate
This protocol describes the initial arm extension step.
Materials:
-
Sucrose diol derivative (e.g., 1',2,3,3',4,4'-Hexa-O-benzyl-sucrose)
-
This compound
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium hydrogen sulfate
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve the sucrose diol and tetrabutylammonium hydrogen sulfate in this compound.
-
With vigorous stirring, add the 50% sodium hydroxide solution and stir at room temperature for 3 hours.
-
Dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under high vacuum to remove excess this compound.
-
The resulting crude product is the sucrose derivative with two [2-(2-chloroethoxy)ethyl] arms, which can be purified by column chromatography.
Application 3: Synthesis of Non-ionic Surfactants
This compound serves as a precursor for the synthesis of non-ionic surfactants, which are widely used as emulsifiers and detergents.[4][5] The synthesis involves the reaction of the chloroethyl groups with hydrophobic moieties, such as fatty alcohols.
General Synthetic Pathway
Caption: General pathway for non-ionic surfactant synthesis.
Experimental Protocol: General Williamson Ether Synthesis of a Polyoxyethylene Alkyl Ether
This is a generalized protocol for the synthesis of non-ionic surfactants. Specific reaction conditions may vary depending on the fatty alcohol used.
Materials:
-
This compound
-
A long-chain fatty alcohol (e.g., lauryl alcohol, cetyl alcohol)
-
A strong base (e.g., sodium hydroxide, potassium hydroxide)
-
An appropriate solvent (or the reaction can be run neat)
Procedure:
-
In a reaction vessel, combine the fatty alcohol and the base. If using a solvent, add it at this stage.
-
Heat the mixture to form the alkoxide of the fatty alcohol.
-
Slowly add this compound to the reaction mixture while maintaining the temperature.
-
The reaction is typically carried out at an elevated temperature for several hours to ensure complete reaction.
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The resulting surfactant is then purified, often by extraction and removal of the solvent.
Application 4: Synthesis of Morpholine Derivatives
This compound can be a starting material for the synthesis of certain morpholine derivatives through cyclization reactions with primary amines.[6]
Quantitative Data for the Synthesis of this compound
The precursor itself is synthesized from diethylene glycol.
| Reactant | Molar Ratio (to Diethylene Glycol) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Diethylene Glycol | 1 | 110 | 100 | 81.7 |
| Thionyl Chloride | 2.05 |
Reference:[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
Apparatus for vacuum distillation
-
Alkali solution for trapping acidic gases
Procedure:
-
In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, place the diethylene glycol.
-
With stirring, add thionyl chloride dropwise. The evolved acidic gases should be absorbed by an alkali solution.
-
After the addition is complete, rapidly heat the mixture to 110 °C and maintain for approximately 100 minutes, or until gas evolution ceases.
-
After cooling, purify the product by vacuum distillation, collecting the fraction at 108-110 °C / 10 mmHg.[7]
Safety Precautions: this compound is a toxic compound and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.[8] Reactions involving thionyl chloride should also be performed with caution due to the evolution of toxic HCl and SO₂ gases.
References
- 1. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 8. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylene Glycol Bis(2-chloroethyl) Ether as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,1'-Oxybis[2-(2-chloroethoxy)ethane], is a bifunctional alkylating agent that has found utility as a crosslinking agent in the synthesis of various polymers. Its structure, featuring two reactive chloroethyl groups, allows for the formation of stable ether linkages with polymers containing nucleophilic functional groups such as amines, hydroxyls, or thiols. This crosslinking capability can significantly modify the physicochemical properties of polymers, including their mechanical strength, swelling behavior, thermal stability, and degradation profile. These modifications are of particular interest in the development of materials for drug delivery, tissue engineering, and other biomedical applications.
While primarily recognized as a reactive diluent in epoxy resin systems to enhance flexibility and adhesion, its application as a primary crosslinking agent is an area of specialized research.[1] Due to its reactivity and potential toxicity, handling of this compound requires stringent safety protocols and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing and understanding crosslinking reactions.
| Property | Value | Reference |
| CAS Number | 638-56-2 | [1] |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1] |
| Molecular Weight | 231.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.18 g/mL at 20 °C | [1] |
| Boiling Point | 139 °C at 3 mmHg | |
| Solubility | Slightly soluble in water |
Principle of Crosslinking
The crosslinking mechanism of this compound involves the nucleophilic substitution of its chloroethyl groups by nucleophilic functional groups present on the polymer chains. The general reaction scheme involves the attack of a lone pair of electrons from a nucleophile (e.g., the nitrogen atom of an amine group) on the electrophilic carbon atom of the chloroethyl group, leading to the displacement of the chloride ion and the formation of a stable covalent bond. As the crosslinker possesses two such reactive sites, it can bridge two different polymer chains, resulting in a three-dimensional network structure.
The reactivity of the chloroethyl groups can be influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the presence of a base to neutralize the liberated HCl.
Experimental Workflow for Polymer Crosslinking
Below is a generalized workflow for a typical polymer crosslinking experiment using this compound. Specific parameters will need to be optimized based on the polymer being used and the desired properties of the final crosslinked material.
References
Applications of Diethylene Glycol Bis(2-chloroethyl) Ether in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol bis(2-chloroethyl) ether, a bifunctional alkylating agent, serves as a versatile monomer and reactive intermediate in polymer chemistry. Its unique structure, featuring two chloroethyl groups separated by a diethylene glycol linkage, imparts flexibility and reactivity, making it a valuable component in the synthesis of various polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polysulfide elastomers, as a reactive diluent in epoxy resins, and as a precursor for crown ether synthesis.
Application 1: Synthesis of Polysulfide Elastomers
Polysulfide elastomers are renowned for their excellent resistance to solvents, fuels, and weathering, making them ideal for sealant and adhesive applications. This compound can be utilized as a comonomer in the synthesis of these elastomers to enhance flexibility. The fundamental reaction involves the condensation polymerization of an organic dihalide with an alkali metal polysulfide.
Experimental Protocol: Synthesis of a Polysulfide Elastomer
This protocol describes the synthesis of a polysulfide rubber using this compound and sodium polysulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1,2-Dichloroethane (optional, as a comonomer)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (as a dispersing agent)
-
Sodium butylnaphthalene sulfonate (wetting agent)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Polysulfide Solution (Na₂Sₓ):
-
In a beaker, dissolve sodium hydroxide in deionized water to create a concentrated solution.
-
Add sodium sulfide nonahydrate to the sodium hydroxide solution and heat gently with stirring until dissolved.
-
Gradually add sulfur powder to the hot solution. The solution will darken as the sulfur dissolves to form the sodium polysulfide solution. The value of 'x' in Na₂Sₓ can be controlled by the amount of sulfur added. For a typical sealant, a value of x around 2-4 is common.
-
-
Polymerization:
-
Set up the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel.
-
To the flask, add the prepared sodium polysulfide solution and a dispersing agent, such as a solution of magnesium chloride. A wetting agent can also be added to improve the dispersion.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
In the dropping funnel, prepare a mixture of this compound. For a copolymer with enhanced properties, it can be mixed with another dihalide like 1,2-dichloroethane.
-
Slowly add the dihalide mixture from the dropping funnel to the hot, stirred sodium polysulfide solution over a period of 1-2 hours.
-
After the addition is complete, continue to heat and stir the reaction mixture for an additional 2-4 hours to ensure complete polymerization. A rubbery polymer will precipitate from the solution.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The polymer can be isolated by filtration.
-
Wash the polymer thoroughly with hot water to remove any unreacted salts and byproducts.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.
-
Reaction Workflow
Caption: Workflow for the synthesis of polysulfide elastomer.
Application 2: Reactive Diluent for Flexible Epoxy Resins
In epoxy resin formulations, high viscosity can be a challenge for processing and application. Reactive diluents are incorporated to reduce viscosity while becoming part of the crosslinked polymer network. This compound can act as such a reactive diluent, with its chloroethyl groups capable of reacting with the amine curing agents. The flexible diethylene glycol backbone helps to improve the toughness and flexibility of the cured epoxy resin.
Experimental Protocol: Preparation of a Flexible Epoxy Resin
This protocol outlines the preparation of a modified epoxy resin using this compound as a reactive diluent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., triethylenetetramine - TETA)
-
Acetone (for cleaning)
Equipment:
-
Glass beakers
-
Mechanical or magnetic stirrer
-
Molds for casting test specimens
-
Vacuum oven
Procedure:
-
Mixing:
-
In a beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the desired weight percentage of this compound to the epoxy resin.
-
Mix the two components thoroughly using a mechanical or magnetic stirrer until a homogeneous mixture is obtained. Gentle heating (e.g., 40-50°C) can be applied to reduce viscosity and aid mixing.
-
-
Degassing:
-
Place the mixture in a vacuum oven and degas under reduced pressure to remove any entrapped air bubbles.
-
-
Curing:
-
Calculate the stoichiometric amount of the amine curing agent required for the epoxy-diluent mixture.
-
Add the curing agent to the mixture and stir thoroughly for several minutes until a uniform consistency is achieved.
-
Pour the mixture into molds for mechanical testing.
-
Cure the samples according to the recommended curing schedule for the specific epoxy resin and curing agent used (e.g., room temperature for 24 hours followed by a post-cure at 80°C for 2 hours).
-
Data Presentation: Effect on Polymer Properties
The incorporation of a flexible reactive diluent like a diglycidyl ether of diethylene glycol (a structurally similar compound for which data is more readily available) has a significant impact on the mechanical and thermal properties of the cured epoxy resin. The following table summarizes typical effects observed with increasing diluent concentration.
| Property | 0% Diluent | 10% Diluent | 20% Diluent | 30% Diluent |
| Tensile Strength (MPa) | ~65 | ~60 | ~55 | ~45 |
| Elongation at Break (%) | ~4 | ~6 | ~9 | ~15 |
| Impact Strength (kJ/m²) | ~15 | ~20 | ~28 | ~35 |
| Glass Transition Temp. (Tg, °C) | ~110 | ~100 | ~90 | ~75 |
Note: The data presented is representative of the effects of a flexible diglycidyl ether diluent on a standard DGEBA epoxy resin and is intended for illustrative purposes. Actual values will vary depending on the specific epoxy system, curing agent, and curing conditions.
Logical Relationship Diagram
Caption: Effects of adding the ether as a reactive diluent.
Application 3: Precursor for Crown Ether Synthesis
Crown ethers are macrocyclic polyethers that can selectively bind with various cations. They have applications in phase transfer catalysis, ion separation, and drug delivery. This compound is a key building block for the synthesis of certain crown ethers, such as dibenzo-18-crown-6.[1][2][3]
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
This protocol is adapted from established procedures for the synthesis of dibenzo-18-crown-6 from catechol and this compound.[1][2]
Materials:
-
Catechol
-
This compound
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Toluene
-
Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add catechol and n-butanol.
-
Begin stirring and add sodium hydroxide pellets to the mixture.
-
Heat the mixture to reflux.
-
-
Addition of Dihalide:
-
Prepare a solution of this compound in n-butanol in the addition funnel.
-
Slowly add the this compound solution to the refluxing catechol mixture over a period of 1-2 hours.
-
-
Reaction Completion:
-
After the addition is complete, continue refluxing the reaction mixture for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with hydrochloric acid.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
The residue is then partitioned between water and a suitable organic solvent like toluene.
-
Separate the organic layer, wash it with water, and then dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent from the organic layer by rotary evaporation to obtain the crude product.
-
The crude dibenzo-18-crown-6 can be purified by recrystallization from a suitable solvent (e.g., toluene or acetone).
-
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction pathway for crown ether synthesis.
References
Diethylene Glycol Bis(2-chloroethyl) Ether: A High-Boiling Solvent for Specialized Organic Reactions
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,11-dichloro-3,6,9-trioxaundecane, is a versatile high-boiling solvent and chemical intermediate.[1][2][3] Its high boiling point, stability, and ability to dissolve a range of organic compounds make it a suitable medium for organic reactions requiring elevated temperatures.[3] This document provides detailed application notes and protocols for the use of this compound in specific organic syntheses.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and for planning and executing organic reactions.
| Property | Value | References |
| Synonyms | Bis[2-(2-chloroethoxy)ethyl] ether, Tetraethylene glycol dichloride, 1,11-Dichloro-3,6,9-trioxaundecane | [3] |
| CAS Number | 638-56-2 | [1][2] |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1][2] |
| Molecular Weight | 231.11 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 139 °C at 3 mmHg | [1] |
| Density | 1.18 g/mL at 20 °C | [1][2] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, and slightly soluble in ethyl acetate and methanol. | [1] |
Applications in Organic Synthesis
This compound serves as a high-boiling solvent for various organic reactions, particularly those requiring temperatures exceeding the boiling points of common solvents. Its ether linkages can also play a role in solvating cations, which can be advantageous in certain reactions.
Synthesis of Crown Ethers: Dibenzo-18-crown-6
One notable application of this compound is as a reactant in the synthesis of crown ethers, such as dibenzo-18-crown-6. In this reaction, it acts as one of the building blocks for the polyether macrocycle.
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
This protocol is adapted from a patented procedure for the synthesis of dibenzo-18-crown-6.
Materials:
-
Catechol
-
n-Butanol
-
Sodium Hydroxide (NaOH)
-
This compound (as a reactant)
-
Tetrabutylammonium bromide (catalyst)
Equipment:
-
Multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a suitable reaction vessel, add catechol, n-butanol, and tetrabutylammonium bromide.
-
With stirring, add a portion of the sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of this compound in n-butanol to the refluxing mixture over a period of time.
-
After the addition is complete, continue to reflux the reaction mixture for several hours.
-
Cool the reaction mixture and add the remaining portion of sodium hydroxide.
-
Again, slowly add a solution of this compound in n-butanol.
-
Reflux the mixture for an extended period (e.g., 10-15 hours).
-
After the reaction is complete, cool the mixture and proceed with workup and purification, which may involve filtration, extraction, and recrystallization to isolate the dibenzo-18-crown-6 product.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio (Catechol:NaOH:Bis(2-chloroethyl) ether) | 1 : (4.1-4.5) : (1-1.2) | |
| Reaction Temperature | Reflux (approx. 110-120 °C) | |
| Reaction Time | > 10 hours | |
| Reported Yield | > 40% (industrial scale) |
Logical Workflow for Dibenzo-18-crown-6 Synthesis
Caption: Workflow for the synthesis of Dibenzo-18-crown-6.
Reactions with Amines
This compound can react with primary and secondary amines. The chloroethyl groups are susceptible to nucleophilic substitution by the amine, potentially leading to the formation of various cyclic and acyclic products. The high boiling point of the ether allows for these reactions to be carried out at elevated temperatures to overcome the activation energy for the substitution.
Generalized Protocol: Reaction of this compound with Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Optional: A non-nucleophilic base (e.g., potassium carbonate) to scavenge HCl produced.
-
An appropriate high-boiling solvent if this compound is not used in excess.
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable high-boiling solvent (or use it neat if it is the solvent).
-
Add the primary or secondary amine to the solution. If desired, add a non-nucleophilic base.
-
Heat the reaction mixture to a temperature appropriate for the specific amine (e.g., 100-150 °C) and stir for several hours.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a base was used, filter off the solid salts.
-
Perform an appropriate aqueous workup to remove any unreacted amine and salts. This may involve extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Expected Reaction Pathway
References
Application Notes and Protocols for the Analytical Detection of Diethylene Glycol Bis(2-chloroethyl) Ether
Introduction
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, is a chemical compound that may be present as an impurity in pharmaceutical excipients or other chemical formulations.[1][2] Its detection at trace levels is crucial for ensuring product quality and safety. This document outlines a detailed protocol for the quantitative analysis of this compound in a drug substance or product matrix using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The proposed method is based on established principles for the analysis of similar glycol ethers and other trace impurities in pharmaceutical products.[3]
Principle
The analytical method involves the extraction of this compound from the sample matrix, followed by separation using reverse-phase HPLC and sensitive detection by a tandem mass spectrometer. Quantification is achieved by comparing the analyte's response to that of a certified reference standard. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
Quantitative Data Summary
The following table summarizes the target quantitative performance parameters for the analytical method. These values are typical for trace analysis of organic impurities in pharmaceutical matrices and should be established during method validation.
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | 0.1 µg/g | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.3 µg/g | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.995 | The correlation coefficient of the calibration curve over the specified concentration range. |
| Accuracy/Recovery | 80 - 120% | The percentage of the true amount of analyte recovered from a spiked sample matrix. |
| Precision (%RSD) | ≤ 15% | The relative standard deviation of replicate measurements. |
| Concentration Range | 0.3 - 10 µg/g | The range of concentrations over which the method is demonstrated to be linear, accurate, and precise. |
Experimental Protocols
1. Reagents and Materials
-
This compound certified reference standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a polymer-based sorbent)
-
0.22 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve covering the desired concentration range (e.g., 0.1 to 10 µg/mL). Spike each working standard with a constant concentration of the internal standard.
4. Sample Preparation
The sample preparation procedure may need to be adapted based on the specific sample matrix. The following is a general procedure for a solid drug product.
-
Weighing and Dissolution: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add a known volume of a suitable extraction solvent (e.g., methanol or a mixture of water and organic solvent).
-
Spiking with Internal Standard: Add a precise volume of the internal standard stock solution to the sample.
-
Extraction: Vortex the sample for 5 minutes, followed by sonication for 15 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Solid Phase Extraction (SPE) - Optional Clean-up: If the sample matrix is complex and causes significant interference, an SPE clean-up step may be necessary.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile or methanol).
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion pairs for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Workflow for the analysis of this compound.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Diethylene Glycol Bis(2-chloroethyl) Ether
These application notes provide detailed methodologies for the quantitative analysis of Diethylene glycol bis(2-chloroethyl) ether, also commonly known as bis(2-chloroethyl) ether, in various matrices, with a focus on applications relevant to pharmaceutical and environmental analysis. The protocols are designed for researchers, scientists, and drug development professionals.
Application Overview
The analysis of this compound is crucial due to its toxicity and potential presence as an impurity in pharmaceutical excipients or as an environmental contaminant. Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred method for its sensitive and specific detection and quantification. The United States Environmental Protection Agency (EPA) has established several methods for the analysis of semivolatile organic compounds, including bis(2-chloroethyl) ether, which can be adapted for this purpose.
Key analytical approaches include:
-
EPA Method 8270: This method details the analysis of semivolatile organic compounds by GC/MS. It is a robust method applicable to a wide range of matrices, including water and solid waste extracts.[1][2][3][4]
-
EPA Method 8430: This method provides procedures for the analysis of bis(2-chloroethyl) ether and its hydrolysis products in aqueous matrices by direct aqueous injection GC with Fourier Transform Infrared (FT-IR) detection.[5][6]
-
EPA Method 611: This method is specific for the analysis of haloethers in municipal and industrial discharges using a packed GC column and a halide-specific detector.[7]
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. For pharmaceutical applications, methods based on EPA 8270 offer high selectivity and sensitivity, which are critical for impurity analysis.
Quantitative Data Summary
The following table summarizes quantitative data for the GC analysis of bis(2-chloroethyl) ether from various methods.
| Parameter | Value | Method Reference | Instrument | Notes |
| Retention Time | 4.01 min | EPA 8270E | Agilent 7000E Triple Quadrupole GC/MS | Specific column and temperature program will affect retention time.[2] |
| Retention Time | 3.198 min | EPA 8270 | Pegasus BT GC-TOFMS | Split injection was used.[3] |
| Mass-to-Charge Ratios (m/z) | Primary: 93, Secondary: 63 | EPA 8270E | Agilent 7000E Triple Quadrupole GC/MS | For Multiple Reaction Monitoring (MRM).[2] |
| Detection Limit | 0.3 µg/L | EPA 611 | GC with Halide Specific Detector | For analysis of haloethers in aqueous samples.[7] |
| Working Range | 1.0 to 626 µg/L | EPA 611 | GC with Halide Specific Detector | Applicable for haloether analysis.[7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Bis(2-chloroethyl) Ether in Liquid Samples (Based on EPA Method 8270)
This protocol is suitable for the analysis of bis(2-chloroethyl) ether in aqueous samples, such as pharmaceutical process water or extracts from drug formulations.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a UCT EC8270 SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Adjust the sample pH to < 2 with HCl. Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[1]
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.[1]
-
Elution: Elute the trapped analytes from the cartridge with methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
GC Column: Restek Rxi®-5sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Injector:
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp Rate: 15 °C/min to 300 °C
-
Final Temperature: 300 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Ions to Monitor (SIM mode): m/z 93, 63, and 142.
-
3. Calibration
-
Prepare a series of calibration standards of bis(2-chloroethyl) ether in methylene chloride covering the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard. A linear regression with a coefficient of determination (R²) > 0.99 is typically required.
Protocol 2: Direct Aqueous Injection GC-FTIR Analysis (Adapted from EPA Method 8430)
This protocol is a simpler, direct injection method suitable for analyzing bis(2-chloroethyl) ether in clean aqueous matrices.
1. Sample Preparation
-
Vacuum filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.[6]
-
The filtrate is now ready for direct injection.
2. GC-FTIR Instrumentation and Conditions
-
Gas Chromatograph: Configured for direct aqueous injection.
-
Detector: Fourier Transform Infrared (FT-IR) spectrometer.
-
GC Column: 1.8 m x 2 mm ID glass column packed with 3% SP-1000 on Supelcoport (100/120 mesh) (adapted from EPA Method 611).[7]
-
Injector:
-
Injection Volume: 2-5 µL
-
Injector Temperature: 200 °C
-
-
Oven Temperature Program:
-
Isothermal Temperature: 60 °C (adapted from EPA Method 611).[7]
-
-
Carrier Gas: Helium at a flow rate of 40 mL/min.[7]
3. Calibration
-
Prepare stock standard solutions of bis(2-chloroethyl) ether in organic-free reagent water.[5]
-
Prepare a series of working calibration standards by diluting the stock solution with organic-free reagent water.
-
Analyze the standards by direct injection and construct a calibration curve based on the integrated absorbance of a characteristic infrared band for bis(2-chloroethyl) ether.
Visualizations
Caption: Workflow for GC-MS analysis of bis(2-chloroethyl) ether.
Caption: Relationship between EPA methods and applications.
References
- 1. unitedchem.com [unitedchem.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. greenrivertech.com.tw [greenrivertech.com.tw]
- 7. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Crown Ethers Utilizing Diethylene Glycol Bis(2-Chloroethyl) Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of crown ethers, with a particular focus on the utilization of diethylene glycol bis(2-chloroethyl) ether as a key reagent. The synthesis of dibenzo-18-crown-6 is presented as a primary example, illustrating the Williamson ether synthesis methodology. The critical role of the "template effect" in optimizing reaction yields is discussed, with comparative data on the use of different alkali metal hydroxides. Furthermore, a protocol for the synthesis of the precursor, this compound, from diethylene glycol is included. Troubleshooting and optimization strategies for the Williamson ether synthesis of crown ethers are also detailed to assist researchers in achieving successful outcomes.
Introduction
Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. Their unique ability to selectively bind with various cations has led to their widespread use in organic synthesis, phase transfer catalysis, ion transport, and the development of novel therapeutic agents. This compound is a versatile and readily accessible building block for the synthesis of various crown ethers, particularly dibenzo-crown ethers, through the Williamson ether synthesis. This method involves the reaction of a diol with a dihalide in the presence of a base.
The efficiency of crown ether synthesis is significantly influenced by the "template effect," where a cation that fits snugly within the forming macrocycle can template the cyclization reaction, thereby increasing the yield of the desired crown ether over competing polymerization reactions.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of crown ethers from this compound and a diol, such as catechol, proceeds via a Williamson ether synthesis. The reaction mechanism involves the following key steps:
-
Deprotonation: The phenolic hydroxyl groups of catechol are deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a more nucleophilic phenoxide.
-
Nucleophilic Substitution (SN2): The resulting phenoxide dianion undergoes a bimolecular nucleophilic substitution reaction with this compound. This can occur in a stepwise manner, first forming an intermediate open-chain ether.
-
Intramolecular Cyclization: The terminal phenoxide of the intermediate then undergoes an intramolecular SN2 reaction, displacing the second chloride to form the cyclic crown ether. The presence of a suitable template ion can significantly facilitate this step.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the key starting material from diethylene glycol and thionyl chloride.
Materials:
-
Diethylene glycol
-
Thionyl chloride (SOCl₂)
-
Apparatus for reaction under reflux with gas absorption
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap to absorb HCl and SO₂, place diethylene glycol.
-
Slowly add thionyl chloride (2 to 3 molar equivalents per mole of diethylene glycol) to the flask with stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux at 90-130°C for 60-150 minutes, or until the evolution of gas ceases.[1]
-
After cooling, the excess thionyl chloride is removed by distillation.
-
The desired product, this compound, is then purified by vacuum distillation, collecting the fraction at 108-110°C/10 mmHg.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Diethylene Glycol:Thionyl Chloride) | 1 : 2.1 to 1 : 3 | [1] |
| Reaction Temperature | 90 - 130 °C | [1] |
| Reaction Time | 60 - 150 minutes | [1] |
| Yield | 76 - 82% | [1] |
Protocol 2: Synthesis of Dibenzo-18-Crown-6
This protocol describes the synthesis of dibenzo-18-crown-6 from catechol and this compound using sodium hydroxide.
Materials:
-
Catechol
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Methanol
-
Apparatus for reflux and mechanical stirring
Procedure:
-
To a flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add catechol and n-butanol.
-
With stirring, add sodium hydroxide pellets and heat the mixture to reflux (approximately 115°C).
-
Slowly add a solution of this compound in n-butanol over a period of 1-2 hours.
-
Continue refluxing with stirring for an additional 1-2 hours.
-
Cool the reaction mixture slightly and add a second portion of sodium hydroxide pellets.
-
Again, slowly add a solution of this compound in n-butanol over 1-2 hours while maintaining reflux.
-
After the addition is complete, continue to reflux for another 1-2 hours.
-
Cool the mixture and add water. Separate the n-butanol layer.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.
-
Filter the crude product, wash with water, and then with methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone or benzene) to obtain pure dibenzo-18-crown-6.
Quantitative Data for Dibenzo-18-Crown-6 Synthesis:
| Parameter | Value (using NaOH) | Reference |
| Molar Ratio (Catechol:Bis(2-chloroethyl) ether:NaOH) | 1 : 1.03 : 2.03 | Organic Syntheses, Coll. Vol. 6, p.397 (1988) |
| Solvent | n-Butanol | Organic Syntheses, Coll. Vol. 6, p.397 (1988) |
| Reaction Temperature | Reflux (~115 °C) | Organic Syntheses, Coll. Vol. 6, p.397 (1988) |
| Reaction Time | ~6 hours | Organic Syntheses, Coll. Vol. 6, p.397 (1988) |
| Yield | 39 - 48% | Organic Syntheses, Coll. Vol. 6, p.397 (1988) |
The Template Effect in Crown Ether Synthesis
The yield of crown ethers can be significantly enhanced by the "template effect," where a cation that fits well into the cavity of the desired crown ether organizes the reacting molecules into a conformation that favors cyclization over polymerization.[1] For the synthesis of 18-crown-6 and its derivatives, the potassium ion (K⁺) is an excellent template due to its optimal size for the 18-membered ring. In contrast, the sodium ion (Na⁺) is a more effective template for the synthesis of 15-crown-5.[1]
While the provided protocol for dibenzo-18-crown-6 uses sodium hydroxide, studies have shown that using potassium hydroxide can lead to higher yields for 18-membered crown ethers.[2] Computational studies also suggest that the cyclization step for dibenzo-18-crown-6 formation is faster in the presence of K⁺ compared to Na⁺ in a 1-butanol solvent.[3]
Comparative Yields Based on Template Ion:
| Crown Ether | Template Ion (Base) | Yield | Note |
| Dibenzo-18-Crown-6 | Na⁺ (NaOH) | 39 - 48% | Standard procedure. |
| Dibenzo-18-Crown-6 | K⁺ (KOH) | Higher yields expected | K⁺ is a better template for 18-membered rings.[2] |
| 15-Crown-5 | Na⁺ (NaOH) | Optimum yields | Na⁺ is an effective template for 15-membered rings.[1] |
| 18-Crown-6 | K⁺ (KOH) | Optimum yields | K⁺ is an effective template for 18-membered rings.[1] |
| Dibenzo-18-Crown-6 | Li⁺ (LiOH) or (CH₃)₄N⁺OH⁻ | Lower yields | These ions are not strongly complexed by the polyether.[2] |
Troubleshooting and Optimization
Low yields in the Williamson ether synthesis of crown ethers can be attributed to several factors. Here are some troubleshooting and optimization strategies:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and hydrolyze the chloroethyl ether.
-
Purity of Reagents: Use high-purity starting materials. Impurities can lead to side reactions.
-
Base Quality: The strength and nature of the base are crucial. For dibenzo-18-crown-6, using potassium hydroxide instead of sodium hydroxide is expected to improve the yield due to the template effect.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. The optimal temperature should be determined for each specific synthesis.
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction can be carried out under high-dilution conditions, where the reactants are added slowly to a large volume of solvent.
-
Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve yields and reduce reaction times, particularly in industrial-scale synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of dibenzo-18-crown-6.
Caption: Signaling pathway for dibenzo-18-crown-6 synthesis.
References
Experimental protocol for using "Diethylene glycol bis(2-chloroethyl) ether" in alkylation reactions
Application Notes: Alkylation Reactions Using Diethylene Glycol bis(2-chloroethyl) Ether
Introduction
This compound, also known as 1,1'-Oxybis[2-(2-chloroethoxy)ethane], is a bifunctional alkylating agent. Its structure, featuring two primary chloroethyl groups separated by a flexible trioxaundecane chain, makes it a valuable reagent in synthetic organic chemistry. It is particularly useful for introducing a –(CH₂)₂O(CH₂)₂O(CH₂)₂– linker between two nucleophilic sites. This property is widely exploited in the synthesis of macrocyclic compounds such as cryptands and crown ethers, which are of significant interest in host-guest chemistry and materials science.[1][2] It also serves as an intermediate in the production of polymers, agrochemicals, and pharmaceuticals.[3][4]
Safety and Handling
EXTREME CAUTION IS ADVISED. this compound and its structural analog, bis(2-chloroethyl) ether, are hazardous substances.[5][6] Bis(2-chloroethyl) ether is classified as a carcinogen and can be fatal on skin contact.[5][7] Due to its toxicity, all manipulations must be performed in a well-ventilated fume hood, and a closed system or appropriate exhaust ventilation should be used.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical safety goggles, and heavy-duty protective gloves (e.g., nitrile or neoprene) to prevent any skin exposure.[6][8]
-
Inhalation: Do not breathe vapors or mists.[8] If inhalation occurs, move the victim to fresh air immediately and seek medical attention.[6][8]
-
Skin/Eye Contact: This compound can cause severe irritation and burns.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8] Seek immediate medical attention.[5][8]
-
Ingestion: Toxic if swallowed.[6] If ingested, rinse the mouth and call a poison center or physician immediately.[6]
-
Fire Hazards: This compound is a combustible liquid. In case of fire, use CO₂, dry chemical, or foam for extinction.[8] Fire produces poisonous gases, including hydrogen chloride.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[6][8]
General Alkylation Reaction
This compound acts as an electrophile in nucleophilic substitution reactions (Sₙ2). It reacts with various nucleophiles, such as alcohols (phenols), amines, and thiols, typically in the presence of a base. The bifunctional nature of the reagent allows it to link two separate nucleophilic molecules or to react with two nucleophilic sites on the same molecule to form a macrocycle.
Reaction Scheme
The general scheme involves the reaction of a nucleophile (Nu-H) with this compound in the presence of a base to yield mono- and di-substituted products.
Caption: General Williamson Ether Synthesis using this compound.
Experimental Protocol: Synthesis of a Sucrose-based Cryptand Precursor
This protocol is adapted from a procedure for the synthesis of cryptands from sucrose scaffolds, demonstrating the alkylation of hydroxyl groups.[1]
Objective
To synthesize 1',2,3,3',4,4'-Hexa-O-benzyl-6,6'-bis[2-(2-chloroethoxy)ethyl]sucrose by alkylating a protected sucrose diol using this compound under phase-transfer catalysis conditions.
Materials
-
1',2,3,3',4,4'-Hexa-O-benzyl-sucrose-6,6'-diol (Starting Diol)
-
This compound (Alkylating Agent, used in excess as solvent)
-
50% Sodium Hydroxide (NaOH) solution (Base)
-
Tetrabutylammonium hydrogen sulfate (TBAS) (Phase-Transfer Catalyst)
-
Dichloromethane (DCM) (Solvent for extraction)
-
Water (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)
-
Hexane and Ethyl Acetate (Solvents for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the alkylated sucrose derivative.
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the starting sucrose diol (e.g., 100 mg, 0.11 mmol) and tetrabutylammonium hydrogen sulfate (38.5 mg, 0.11 mmol) in an excess of this compound (284 µL, 2.42 mmol).[1]
-
Reaction: To the vigorously stirred solution, add 50% aqueous NaOH solution (423 µL) and continue stirring at room temperature for 3 hours.[1] The use of a phase-transfer catalyst (TBAS) is crucial for bringing the hydroxide ions into the organic phase to deprotonate the alcohol.
-
Work-up: After 3 hours, dilute the reaction mixture with dichloromethane (1.5 mL) and water (1.5 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 5 mL).[1]
-
Washing and Drying: Combine all organic extracts and wash them twice with water (2 x 10 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the solution under high vacuum to remove the solvent and the excess this compound.[1]
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to isolate the pure product.[1]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of a sucrose-based cryptand precursor.[1]
| Reactant/Product | Molecular Formula | Amount (mmol) | Yield (%) | Physical State |
| Sucrose Diol (3) | C₅₃H₆₂O₁₁ | 0.11 | - | - |
| Product (9) | C₆₁H₇₆Cl₂O₁₃ | 0.064 | 58% | Oil |
Table 1: Summary of a representative alkylation reaction.
A similar procedure was used to synthesize a tri-substituted sucrose derivative (21), which yielded 58% after purification.[1]
| Reactant/Product | Molecular Formula | Amount (mmol) | Yield (%) | Physical State |
| Sucrose Triol (2) | C₄₇H₅₂O₁₁ | 0.47 | - | - |
| Product (21) | C₅₉H₇₃Cl₃O₁₄ | 0.27 | 58% | Oil |
Table 2: Summary of a tri-alkylation reaction on a sucrose triol.
Troubleshooting
-
Low Yield: Low yields may result from incomplete reaction or side reactions. Ensure vigorous stirring to maximize phase-transfer catalysis. The reaction time may need to be extended or the temperature slightly elevated.
-
Polymerization: As a bifunctional reagent, this compound can lead to oligomerization or polymerization. Using a high excess of the alkylating agent when reacting with a di- or poly-functional nucleophile can favor the desired product over intermolecular polymerization.[9] For cyclization reactions, high-dilution conditions are typically required.[9]
-
Purification Difficulty: The high boiling point of this compound can make its removal challenging.[10] Removal under high vacuum is necessary.[1] Careful column chromatography is essential to separate the product from any remaining starting material and byproducts.
References
- 1. BJOC - First synthesis of cryptands with sucrose scaffold [beilstein-journals.org]
- 2. Bis(2-chloroethyl) ether, 111-44-4, Diethylene glycol dichloride (DGDC); Ether Bis(2-chloroethyl); Ether Bis(chloroethyl); 1,1â-Oxybis[2-chloroethane]; 1,5-Dichloro-3-oxapentane; 1-Chloro-2-(2-chloroethoxy)ethane [mallakchemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Diethylene Glycol Bis(2-chloroethyl) Ether: Application Notes and Protocols in Pharmaceutical Synthesis
Introduction
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,1'-Oxybis[2-(2-chloroethoxy)ethane], is a chemical compound with the molecular formula C8H16Cl2O3.[1] While not a widely documented mainline reagent in broad pharmaceutical synthesis, its bifunctional nature, featuring two reactive chloroethyl groups, presents utility in specific synthetic applications, particularly as a chemical intermediate or a flexible linker in the design of complex molecules.[2] This document provides an overview of its potential applications, relevant experimental data, and protocols for its use in research and development within the pharmaceutical sciences.
Physicochemical Properties
A clear, colorless liquid, this compound is slightly soluble in water.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 638-56-2 | [1][3] |
| Molecular Formula | C8H16Cl2O3 | [1] |
| Molecular Weight | 231.11 g/mol | [1][5] |
| Density | 1.18 g/mL at 20 °C | [1][3][4] |
| Boiling Point | 139 °C at 3 mmHg | [3] |
| Appearance | Colorless liquid | [3][4] |
| Solubility | Slightly soluble in water | [3][4] |
Applications in Pharmaceutical Synthesis
The primary utility of this compound in a pharmaceutical context lies in its role as a bifunctional linker or building block. The two terminal chloroethyl groups provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of a flexible, hydrophilic diethylene glycol ether chain between two molecular entities.
Potential applications include:
-
Linker for PROTACs and Other Targeted Therapies: The diethylene glycol ether moiety can serve as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules that require the connection of a target-binding ligand and an effector moiety (e.g., an E3 ligase binder). The length and flexibility of the linker are critical for optimal ternary complex formation and subsequent target degradation.
-
Synthesis of Macrocycles: The bifunctional nature of this reagent makes it a candidate for the synthesis of macrocyclic compounds, such as crown ethers or other host molecules. These structures can have applications in drug delivery, ion transport, and as components of larger, complex drug molecules.
-
Modification of Existing APIs: It can be used to modify active pharmaceutical ingredients (APIs) to improve their pharmacokinetic properties, such as solubility or half-life, through the addition of the hydrophilic ether chain.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol describes the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, phenol)
-
Apolar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the nucleophile (2.2 equivalents) and the aprotic solvent.
-
Addition of Base: Add the non-nucleophilic base (2.5 equivalents) to the solution and stir until dissolved.
-
Addition of Reagent: Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data from a Representative Reaction:
The following table provides hypothetical, yet realistic, quantitative data for a reaction following the general protocol above.
| Parameter | Value |
| Reactant A | This compound |
| Reactant B | 4-Methoxyphenol |
| Solvent | DMF |
| Base | K2CO3 |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 75% |
| Purity (by HPLC) | >98% |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for a nucleophilic substitution reaction.
Diagram 2: Logical Relationship in PROTAC Design
Caption: The modular structure of a PROTAC molecule.
Safety Considerations
This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
While not a universally employed reagent, this compound offers a valuable tool for medicinal chemists in specific applications requiring a flexible, bifunctional linker. Its ability to connect two molecular entities with a hydrophilic chain makes it a relevant building block in the design of complex therapeutic agents like PROTACs and in the synthesis of macrocyclic compounds. The provided general protocol serves as a starting point for its implementation in novel synthetic routes.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Diethylene glycol bis(2-chloroethyl) ether" synthesis
Technical Support Center: Synthesis of Diethylene Glycol bis(2-chloroethyl) Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method is the chlorination of diethylene glycol using thionyl chloride (SOCl₂). This reaction can be performed with or without a solvent and may involve a catalyst or an acid scavenger like pyridine.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is diethylene glycol. The key reagent for chlorination is thionyl chloride.[3] Depending on the specific protocol, other reagents may include a base such as pyridine (to neutralize the HCl byproduct) and a solvent like 1,4-dioxane.[1][2]
Q3: What are the main safety precautions to consider during this synthesis?
A3: Thionyl chloride is a hazardous substance that reacts exothermically with water, releasing toxic gases like sulfur dioxide and hydrochloric acid.[4][5] The product, this compound, is also classified as toxic if swallowed and can be harmful in contact with skin.[6] It is crucial to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. All reagents and the final product should be handled with care.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions include the formation of byproducts due to impurities in the reagents or uncontrolled reaction temperatures. In acid-catalyzed nucleophilic chlorination, there is a risk of cleaving the ether linkage, although this is less of a concern with thionyl chloride compared to other methods. Uncontrolled exothermic reactions can also lead to the decomposition of reagents and products.[7]
Q5: How is the final product typically purified?
A5: The most common purification method is vacuum distillation to separate the product from unreacted starting materials and non-volatile impurities.[3] Other purification steps can include washing the reaction mixture with water and an organic solvent like ethyl acetate to remove salts (e.g., pyridinium hydrochloride) and other water-soluble impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Loss of product during purification. 4. Ineffective chlorinating agent. | 1. Ensure the reaction is run for the recommended time and at the correct temperature. Monitor reaction progress via techniques like TLC or GC. 2. Avoid excessive heating during solvent removal and distillation. 3. Ensure proper technique during vacuum distillation to prevent loss of a volatile product. 4. Use fresh or properly stored thionyl chloride. |
| Dark Brown or Black Reaction Mixture | 1. Reaction temperature was too high due to an uncontrolled exothermic reaction. 2. Presence of impurities in the reagents or solvent. | 1. Add the thionyl chloride dropwise to the diethylene glycol solution, preferably in an ice bath to control the initial exotherm. Maintain strict temperature control throughout the reaction.[7] 2. Use high-purity, anhydrous reagents and solvents.[7] |
| Product is an Oily or Difficult to Crystallize Solid | 1. Presence of impurities or residual solvent. 2. The product is hygroscopic and has absorbed atmospheric moisture. | 1. Re-purify the product via vacuum distillation. Ensure all solvents are thoroughly removed under reduced pressure. 2. Perform the final steps of purification and handling under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.[7] |
| Formation of Solid Precipitate During Reaction (Pyridine Method) | 1. Formation of pyridinium hydrochloride salt. | 1. This is an expected byproduct of the reaction when using pyridine as an acid scavenger. It can be removed by filtration after the reaction is complete.[2] |
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported reaction conditions for the synthesis of this compound.
| Method | Reactants & Molar Ratio | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Pyridine Catalyzed | Diethylene glycol : Pyridine : Thionyl chloride (1 : 3 : 2.2) | 1,4-Dioxane | 80 °C | 5-6 hours | 91% | [1][2] |
| Solvent-Free | Diethylene glycol : Thionyl chloride (1 : 2.1 to 3) | None | 90-130 °C | 60-150 minutes | 76.8% - 81.7% | [3] |
| Quaternary Ammonium Salt Catalyzed | Diethylene glycol, Thionyl chloride | None | 25-90 °C | 0.25-1.0 hour | Up to 94% | [8] |
Experimental Protocols
Protocol 1: Synthesis using Pyridine and Thionyl Chloride in Dioxane
This protocol is based on established methods utilizing pyridine as an acid scavenger.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethylene glycol (1 mole) and pyridine (3 moles) in 500 mL of 1,4-dioxane.
-
Heating: Heat the mixture to 80 °C with stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.2 moles) dropwise from the dropping funnel over a period of 2-3 hours while maintaining the reaction temperature at 80 °C.
-
Reaction Completion: Continue to stir the reaction mixture at 80 °C for an additional 5-6 hours after the addition is complete.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the dioxane by distillation.
-
Workup: Add ethyl acetate to the residue and stir for 30 minutes. Filter off the precipitated pyridinium salt.
-
Purification: Wash the ethyl acetate filtrate with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Solvent-Free Synthesis
This method avoids the use of solvents like benzene or dioxane.[3]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel, place diethylene glycol (1 mole).
-
Addition of Thionyl Chloride: Under stirring, add thionyl chloride (2.05 moles) dropwise. The evolved gases (HCl and SO₂) should be directed to an alkali trap. The addition should take approximately 30 minutes.
-
Heating: After the addition is complete, rapidly heat the mixture to 110 °C.
-
Reaction Completion: Maintain the reaction at this temperature for approximately 100 minutes, or until gas evolution ceases.
-
Purification: After cooling, the product is purified directly by vacuum distillation, collecting the fraction at 108-110 °C/10 mmHg.
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
A troubleshooting workflow for the synthesis process.
References
- 1. Buy 1,2-Bis(2-chloroethoxy)ethane (EVT-7857332) | 27252-69-3 [evitachem.com]
- 2. 1,2-Bis(2-chloroethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 3. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 4. brainly.in [brainly.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 638-56-2 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]
Purification techniques for "Diethylene glycol bis(2-chloroethyl) ether" post-synthesis
Technical Support Center: Purification of Diethylene Glycol bis(2-chloroethyl) Ether
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the post-synthesis purification of this compound (CAS: 638-56-2).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found after the synthesis of this compound?
A1: Post-synthesis, the crude product commonly contains unreacted starting materials, by-products, and decomposition products. The primary impurities depend on the synthetic route but often include:
-
Unreacted Diethylene Glycol: The starting diol for the synthesis.
-
Hydrolysis Products: Such as 2-(2-chloroethoxy)ethanol, which can form if moisture is present.[1]
-
Reagent By-products: If thionyl chloride is used as the chlorinating agent, residual acidic gases (SO₂ and HCl) may be dissolved in the crude product.[2]
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Solvents: Any solvents used during the reaction, such as benzene or pyridine, may be present.[2]
Q2: What is the most effective method for purifying this compound?
A2: Vacuum distillation is the most common and effective method for purifying the final product.[2] This technique separates the target compound from less volatile impurities like unreacted diethylene glycol and from more volatile contaminants. Given the compound's high boiling point, distillation under reduced pressure is essential to prevent thermal decomposition.
Q3: What are the key physical parameters to monitor for assessing product purity?
A3: Several physical properties can serve as indicators of purity. These should be compared against literature values. Key parameters include:
-
Boiling Point: The boiling point is highly dependent on the pressure. Consistent boiling point during distillation is a good indicator of purity.
-
Refractive Index: A quick and accurate method for assessing purity. The reported value for the pure compound is approximately 1.4570 at 20°C.[3]
-
Density: The density of the pure compound is around 1.18 - 1.22 g/mL at 20°C.[3][4]
-
Appearance: The pure product should be a clear, colorless liquid.[3]
Q4: What are the critical safety precautions when handling and purifying this compound?
A4: this compound is a hazardous chemical and requires strict safety protocols.
-
Toxicity: It is toxic by inhalation and skin absorption and is a suspected carcinogen.[1][5]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate impurities with close boiling points. 2. Azeotrope Formation: An impurity may form an azeotrope with the product. 3. Contaminated Glassware: Residual contaminants in the distillation apparatus can compromise purity.[6] | 1. Use a fractionating column (e.g., Vigreux or packed column) to improve separation. Ensure a slow and steady distillation rate. 2. Perform a preliminary purification step, such as an aqueous wash, to remove the azeotrope-forming impurity. 3. Ensure all glassware is scrupulously cleaned and dried before use.[6] |
| Product Decomposition (Darkening) During Distillation | 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal degradation. 2. Presence of Acidic Impurities: Residual acids from the synthesis can catalyze decomposition at high temperatures.[5] | 1. Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating mantle is not set unnecessarily high. 2. Neutralize the crude product with a mild base (e.g., a wash with saturated sodium bicarbonate solution) before distillation. |
| Poor Separation During Aqueous Workup | 1. Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion between the organic and aqueous layers. 2. Similar Densities: If the aqueous layer has a high salt concentration, its density might approach that of the organic product, obscuring the interface. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Let the mixture stand for an extended period. Gentle swirling is better than vigorous shaking. 2. Dilute the aqueous layer with deionized water to decrease its density and clarify the phase boundary. |
| Final Product is Cloudy | 1. Presence of Water: The product may contain residual moisture. The compound is soluble in water.[3] 2. Insoluble Impurities: Fine particulate matter may be suspended in the product. | 1. Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before the final distillation. 2. Filter the dried organic solution through a sintered glass funnel or a plug of cotton/glass wool before distillation. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [7][8] |
| Molecular Weight | 231.11 g/mol | [7][8] |
| Boiling Point | 108-110 °C at 10 mmHg 139 °C at 3 mmHg 105 °C at 0.2 mbar | [2][4][8] |
| Density | 1.18 - 1.22 g/mL (at 20 °C) | [3][4] |
| Refractive Index (n²⁰/D) | ~1.4570 | [3] |
| Commercial Purity (by GC) | ≥97% to 99.0% | [3][7][8] |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude Product
This protocol is designed to remove water-soluble impurities and acidic residues before final distillation.
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water and gently mix the layers by inverting the funnel several times. Caution: Vigorous shaking may lead to emulsion formation.
-
Allow the layers to separate and discard the lower aqueous layer.
-
To neutralize any residual acid, add a volume of saturated sodium bicarbonate (NaHCO₃) solution equal to the organic layer volume. Mix gently. Vent the funnel frequently to release any CO₂ gas that evolves.
-
Again, allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer one final time with brine (saturated NaCl solution) to help remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Decant or filter the dried organic liquid to remove the drying agent. The product is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation
This protocol describes the final purification step.
-
Assemble a vacuum distillation apparatus using clean, dry glassware. A short path distillation head is recommended to minimize product loss.
-
Place the dried crude product from the workup step into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum, ensuring the system is sealed and the pressure drops to the target level (e.g., 10 mmHg).
-
Once the target pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Monitor the temperature at the distillation head. Collect the product fraction that distills at a constant temperature. For example, at 10 mmHg, the main fraction should be collected between 108-110°C.[2]
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool completely before slowly reintroducing air to the system.
-
Transfer the purified, colorless product to a clean, labeled storage vessel.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield during vacuum distillation.
References
- 1. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 3. Bis(2-chloroethyl) ether, 111-44-4, Diethylene glycol dichloride (DGDC); Ether Bis(2-chloroethyl); Ether Bis(chloroethyl); 1,1â-Oxybis[2-chloroethane]; 1,5-Dichloro-3-oxapentane; 1-Chloro-2-(2-chloroethoxy)ethane [mallakchemicals.com]
- 4. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 5. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. epa.gov [epa.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. chemimpex.com [chemimpex.com]
Common side reactions and byproducts in "Diethylene glycol bis(2-chloroethyl) ether" synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Diethylene glycol bis(2-chloroethyl) ether. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly when using diethylene glycol and thionyl chloride.
Issue 1: Low Product Yield
-
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors. Here are the most common causes and their solutions:
-
Presence of Water: Thionyl chloride reacts readily with water, which will consume the reagent and reduce the amount available to react with diethylene glycol. Ensure all glassware is thoroughly dried before use and that anhydrous solvents (if used) are employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel[1].
-
Reagent Quality: Thionyl chloride can decompose over time if not stored properly. Use fresh or recently purified thionyl chloride for best results. Similarly, ensure the diethylene glycol is of high purity and free from water.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure all the diethylene glycol has been consumed. Reaction temperatures typically range from 70°C to 130°C[2].
-
Side Reactions: Elevated temperatures can promote side reactions such as ether cleavage or polymerization, which will consume the starting material and reduce the yield of the desired product. Maintain strict temperature control throughout the reaction[1].
-
Loss During Workup: The product may be lost during the purification steps. If performing an aqueous workup, be mindful of the potential for hydrolysis of the product back to 2-(2-chloroethoxy)ethanol or diethylene glycol. Anhydrous workup conditions are preferable[1].
-
Issue 2: Product Discoloration (Yellow to Brown)
-
Q: My final product is discolored. What causes this and how can I obtain a colorless product?
A: Product discoloration often indicates the presence of impurities.
-
High Reaction Temperature: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts. Carefully control the reaction temperature and avoid excessive heating.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of polymeric or degradation products that are colored[1].
-
Impurities in Starting Materials: Impurities in the diethylene glycol or thionyl chloride can lead to colored byproducts. Use high-purity reagents.
-
Purification: Careful vacuum distillation is crucial for obtaining a pure, colorless product. Collect a narrow boiling point fraction corresponding to the desired product[2].
-
Issue 3: Difficult Purification
-
Q: I am having trouble purifying the product by distillation. The fractions are not clean, or the product seems to decompose.
A: Purification by vacuum distillation can be challenging if impurities with boiling points close to the product are present.
-
Presence of Mono-chlorinated Intermediate: Incomplete reaction will result in the presence of 2-(2-chloroethoxy)ethanol, which has a different boiling point but may co-distill to some extent. Ensure the reaction goes to completion to minimize this impurity.
-
Thermal Decomposition: The product may be susceptible to decomposition at very high temperatures. Ensure the vacuum is sufficiently low to allow for distillation at a moderate temperature.
-
Acidic Residues: Traces of HCl from the reaction can catalyze decomposition during distillation. While direct distillation is often performed, a pre-distillation wash with a mild base (e.g., a dilute sodium bicarbonate solution) followed by drying can remove residual acid, but this risks hydrolysis of the product[3]. A more robust method is to use an anhydrous workup to remove HCl.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of the reaction between diethylene glycol and thionyl chloride?
A1: The main reaction of an alcohol with thionyl chloride produces the corresponding alkyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts[4].
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions include:
-
Incomplete Chlorination: The reaction may stop after the chlorination of only one of the hydroxyl groups, resulting in the formation of 2-(2-chloroethoxy)ethanol as a significant impurity[5].
-
Ether Cleavage: The hydrogen chloride generated in the reaction can catalyze the cleavage of the ether linkage in either the starting material or the product, especially at elevated temperatures. This can lead to a variety of chlorinated byproducts.
-
Polymerization: At higher temperatures, intermolecular reactions can occur, leading to the formation of polymeric byproducts[1].
Q3: Can I use a solvent for this reaction?
A3: While the reaction can be run neat (without a solvent), using an anhydrous, inert solvent such as dichloromethane or dichloroethane can help to control the reaction temperature and concentration[1]. Historically, benzene was used, but it is now avoided due to its toxicity[2].
Q4: How can I neutralize excess thionyl chloride after the reaction?
A4: Excess thionyl chloride can be quenched by carefully adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate[3]. Alternatively, adding methanol to the reaction mixture will convert the remaining thionyl chloride to gaseous byproducts (methyl chloride and sulfur dioxide) that can be easily removed.
Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS) is an excellent method for monitoring the disappearance of starting materials and the formation of the product and byproducts. GC can also be used to determine the purity of the final product[6]. EPA Method 8430 uses Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FT-IR) to analyze for bis(2-chloroethyl) ether and its hydrolysis products[7][8].
Quantitative Data Summary
The following table summarizes typical reaction parameters and results for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Diethylene glycol : Thionyl chloride) | 1 : 2.05 to 1 : 2.1 | [2] |
| Reaction Temperature | 70 - 110 °C | [2] |
| Reaction Time | 100 - 150 minutes | [2] |
| Product Boiling Point | 108 - 110 °C at 10 mmHg | [2] |
| Reported Yield | 76.8% - 81.7% | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a method described in the literature[2].
-
Apparatus Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel, place 190 mL (2.0 mol) of diethylene glycol. The gas outlet of the reflux condenser should be connected to a gas trap containing an alkaline solution to neutralize the evolved HCl and SO₂ gases.
-
Addition of Thionyl Chloride: While stirring, add 294 mL (4.1 mol) of thionyl chloride dropwise to the diethylene glycol. The addition should be controlled to maintain a manageable reaction rate, typically over 30-60 minutes.
-
Reaction: After the addition is complete, rapidly heat the mixture to 110°C and maintain this temperature for approximately 100 minutes, or until the evolution of gas ceases.
-
Purification: Cool the reaction mixture to room temperature. The product is then purified by vacuum distillation. Collect the fraction boiling at 108-110°C at a pressure of 10 mmHg.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]
- 6. azom.com [azom.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Technical Support Center: Managing the Exothermic Reaction of Diethylene Glycol with Thionyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reaction of diethylene glycol and thionyl chloride to synthesize bis(2-chloroethyl) ether.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bis(2-chloroethyl) ether.
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rate of thionyl chloride addition is too fast. | - Immediately stop the addition of thionyl chloride. - Apply external cooling (e.g., ice bath). - If the reaction is in a large vessel, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and dissipate heat. |
| 2. Inadequate cooling or stirring. | - Ensure the cooling bath is at the appropriate temperature and has sufficient volume. - Verify that the mechanical stirrer is functioning correctly and providing vigorous agitation to ensure even heat distribution. | |
| 3. Initial reaction temperature is too high. | - Cool the diethylene glycol solution to 0-5 °C before beginning the dropwise addition of thionyl chloride. | |
| Low Yield of Bis(2-chloroethyl) ether | 1. Incomplete reaction. | - Ensure the correct molar ratio of thionyl chloride to diethylene glycol is used (typically 2.1 to 3 moles of thionyl chloride per mole of diethylene glycol).[1] - Verify that the reaction has been allowed to proceed for the recommended time (60-150 minutes) at the appropriate temperature (90-130 °C) after the addition is complete.[1] |
| 2. Loss of product during workup. | - If quenching with water, do so cautiously and with cooling to minimize hydrolysis of the product. - During extraction, ensure complete phase separation to avoid loss of product in the aqueous layer. | |
| 3. Side reactions. | - The formation of cyclic sulfites can occur.[2] Maintaining a slight excess of thionyl chloride and appropriate reaction temperatures can favor the desired dichloride product. | |
| Product is Dark or Discolored | 1. Reaction temperature was too high. | - Carefully control the reaction temperature during addition and reflux to prevent thermal decomposition and side reactions. |
| 2. Impurities in starting materials. | - Use high-purity diethylene glycol and thionyl chloride. | |
| Difficulty in Purifying the Product by Distillation | 1. Presence of high-boiling impurities. | - Ensure complete reaction to minimize the presence of unreacted diethylene glycol. - A fractional distillation setup may be necessary to separate the product from close-boiling impurities. |
| 2. Bumping or uneven boiling during vacuum distillation. | - Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling. - Apply vacuum gradually to prevent bumping.[3] | |
| 3. Product decomposition at high temperatures. | - Perform the distillation under reduced pressure to lower the boiling point of bis(2-chloroethyl) ether (e.g., 108-110 °C at 10 mmHg).[1] |
Frequently Asked Questions (FAQs)
Reaction Chemistry and Conditions
-
What is the primary reaction taking place? The reaction is a nucleophilic substitution where the hydroxyl groups of diethylene glycol are replaced by chloride atoms from thionyl chloride (SOCl₂), forming bis(2-chloroethyl) ether. The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4]
-
What is the recommended molar ratio of reactants? A molar ratio of diethylene glycol to thionyl chloride of 1:2.1 to 1:3 is recommended to ensure complete conversion of both hydroxyl groups.[1]
-
What is the optimal temperature for the reaction? The reaction is typically carried out by slowly adding thionyl chloride to cooled diethylene glycol, followed by heating to 90-130 °C for 60-150 minutes to drive the reaction to completion.[1]
Safety Precautions
-
What are the main hazards associated with this reaction? Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). The reaction with diethylene glycol is highly exothermic and can lead to a runaway reaction if not properly controlled. Bis(2-chloroethyl) ether is also toxic and a suspected carcinogen.
-
What personal protective equipment (PPE) should be worn? Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
How should I handle and quench excess thionyl chloride? Excess thionyl chloride should be handled with extreme care in a fume hood. It can be removed by distillation under reduced pressure, with the vapors passed through a caustic scrubber.[5] For quenching on a small scale, the reaction mixture can be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.[4]
Side Reactions and Impurities
-
What are the potential side products? The primary side products can include the monosubstituted product, 2-(2-chloroethoxy)ethanol, and cyclic sulfites.[2][6] Incomplete reaction will leave unreacted diethylene glycol.
-
How can the formation of side products be minimized? Using a slight excess of thionyl chloride and ensuring the reaction goes to completion at the recommended temperature can minimize the formation of the monosubstituted product. Careful control of reaction conditions can also limit the formation of cyclic sulfites.
Workup and Purification
-
What is a typical workup procedure? After the reaction is complete, the excess thionyl chloride is typically removed by distillation under reduced pressure. The crude bis(2-chloroethyl) ether can then be purified by vacuum distillation.[1] Some procedures may involve a quench with a basic solution, followed by extraction and then distillation.
-
What are the key parameters for the purification of bis(2-chloroethyl) ether by vacuum distillation? The boiling point of bis(2-chloroethyl) ether is approximately 178 °C at atmospheric pressure. Under vacuum, the boiling point is significantly lower (e.g., 108-110 °C at 10 mmHg), which helps to prevent thermal decomposition.[1]
Experimental Protocols
Synthesis of Bis(2-chloroethyl) ether
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
Apparatus: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution).
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with diethylene glycol.
-
Cool the flask containing diethylene glycol to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (2.1-3.0 molar equivalents) dropwise from the dropping funnel to the stirred diethylene glycol solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-130 °C.
-
Maintain the reaction at this temperature with stirring for 60-150 minutes. The evolution of HCl and SO₂ gas should subside as the reaction nears completion.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Remove the excess thionyl chloride by distillation under reduced pressure. Use a cold trap to protect the vacuum pump.
-
Purify the crude bis(2-chloroethyl) ether by vacuum distillation, collecting the fraction at 108-110 °C / 10 mmHg.[1]
Visualizations
Caption: Troubleshooting workflow for managing a temperature spike.
Caption: Simplified reaction pathway for the synthesis of bis(2-chloroethyl) ether.
References
- 1. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 2. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of "Diethylene glycol bis(2-chloroethyl) ether"
Technical Support Center: Synthesis of Diethylene Glycol Bis(2-chloroethyl) Ether
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of this compound, specifically focusing on issues of low yield.
Troubleshooting Low Yield
Low yield is a common issue in the synthesis of this compound. The following section addresses potential causes and provides systematic solutions.
Question: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Answer:
Low yield in this synthesis, which typically involves the reaction of diethylene glycol with a chlorinating agent like thionyl chloride (SOCl₂), can be attributed to several factors.[1][2] A logical troubleshooting workflow is essential to identify the root cause.
Troubleshooting Workflow:
1. Reagent Quality and Stoichiometry:
-
Moisture: Thionyl chloride reacts exothermically with water.[3] The presence of moisture in diethylene glycol or the reaction solvent will consume the thionyl chloride, reducing the amount available for the primary reaction and lowering the yield. Ensure all reagents and glassware are anhydrous.
-
Thionyl Chloride Decomposition: Use fresh or properly stored thionyl chloride. Old stock can decompose, leading to lower reactivity.
-
Molar Ratio: The stoichiometry is critical. An insufficient amount of thionyl chloride will result in incomplete conversion of the diethylene glycol. A common molar ratio of diethylene glycol to thionyl chloride is approximately 1:2.1 to 1:3.[1]
2. Reaction Conditions:
-
Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products. A typical temperature range is between 90°C and 130°C.[1]
-
Addition of Thionyl Chloride: Slow, dropwise addition of thionyl chloride to the diethylene glycol is recommended. A rapid addition can cause the temperature to spike, leading to unwanted side reactions.[4]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion. Reaction times are often in the range of 60 to 150 minutes after the addition of thionyl chloride is complete.[1]
3. Workup and Purification:
-
Quenching: Excess thionyl chloride is often quenched after the reaction. This step must be performed carefully to avoid hydrolysis of the desired product.[5]
-
Distillation: The product is typically purified by vacuum distillation. Significant product loss can occur if the distillation is not performed under the correct conditions (temperature and pressure). The boiling point is reported to be around 108-110°C at 10 mmHg.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis, and how can I detect them?
A1: The primary side reaction is the incomplete chlorination of diethylene glycol, leading to the formation of 2-(2-chloroethoxy)ethanol. Hydrolysis of the final product back to diethylene glycol can also occur if water is present during the workup.[6] These byproducts can be detected and quantified using Gas Chromatography (GC).
Q2: My reaction mixture turned dark brown/black. What does this indicate?
A2: A dark coloration often suggests decomposition or charring, which can be caused by an uncontrolled exothermic reaction.[4] This is typically due to adding the thionyl chloride too quickly or insufficient cooling of the reaction vessel. To mitigate this, ensure slow, controlled addition of the thionyl chloride and maintain the recommended reaction temperature.
Q3: Is a solvent necessary for this reaction?
A3: The reaction can be performed neat (without a solvent).[1] However, in some procedures, a high-boiling inert solvent might be used to help control the reaction temperature. The use of solvents like benzene and pyridine has been reported but is often avoided due to their toxicity.[1]
Q4: How can I effectively remove unreacted thionyl chloride?
A4: Excess thionyl chloride can be removed by distillation, often under reduced pressure, before the final product distillation.[7] It can also be quenched by careful addition of the reaction mixture to a cold solution of a weak base like sodium bicarbonate, though this must be done cautiously to prevent hydrolysis of the product.[5]
Data Presentation
The following tables summarize hypothetical experimental data to illustrate the impact of key parameters on reaction yield.
Table 1: Effect of Reagent Stoichiometry on Product Yield
| Molar Ratio (Diethylene Glycol : SOCl₂) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 : 2.0 | 110 | 100 | 75.2 |
| 1 : 2.1 | 110 | 100 | 81.7 |
| 1 : 2.5 | 110 | 100 | 82.1 |
| 1 : 3.0 | 110 | 100 | 81.9 |
Note: Data is illustrative and based on typical outcomes described in literature.[1]
Table 2: Effect of Temperature and Time on Product Yield
| Molar Ratio (Diethylene Glycol : SOCl₂) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 : 2.1 | 90 | 100 | 78.5 |
| 1 : 2.1 | 110 | 60 | 79.3 |
| 1 : 2.1 | 110 | 100 | 81.7 |
| 1 : 2.1 | 130 | 100 | 80.5 |
Note: Data is illustrative and based on typical outcomes described in literature.[1]
Experimental Protocols
Key Experiment: Synthesis via Thionyl Chloride
This protocol is a generalized procedure based on common literature methods.[1]
Materials:
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Diethylene glycol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
500 mL four-necked flask
-
Stirrer
-
Reflux condenser
-
Constant pressure dropping funnel
-
Thermometer
-
Heating mantle
-
Vacuum distillation setup
-
Alkaline solution for gas trap (e.g., NaOH solution)
Procedure:
-
Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer, place 190 mL (2.0 mol) of anhydrous diethylene glycol.[1] The outlet of the reflux condenser should be connected to a gas trap containing an alkaline solution to neutralize the HCl and SO₂ gases evolved during the reaction.
-
Reagent Addition: While stirring, add 294 mL (4.1 mol) of thionyl chloride dropwise from the dropping funnel. The addition should be controlled to manage the exothermic reaction and gas evolution. This may take approximately 30-60 minutes.[1]
-
Reaction: After the addition is complete, rapidly heat the mixture to a temperature of 100-110°C. Maintain this temperature for approximately 100 minutes, or until the evolution of gas ceases.[1]
-
Purification: Cool the reaction mixture to room temperature. The product is then purified by direct vacuum distillation of the reaction mixture. Collect the fraction that boils at 108–110°C/10mmHg. This fraction is the this compound.[1]
-
Analysis: The final product should be a colorless liquid. Purity can be confirmed by Gas Chromatography (GC), and the structure can be verified by ¹H NMR and IR spectroscopy. The IR spectrum should show a strong C-Cl peak and the absence of a broad -OH peak from the starting material.[1]
References
- 1. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 2. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]
"Diethylene glycol bis(2-chloroethyl) ether" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylene glycol bis(2-chloroethyl) ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis, biodegradation, and oxidation. Direct photolysis is not considered a significant degradation process as the molecule does not contain functional groups that absorb sunlight.
Q2: What are the known degradation products of this compound?
A2: The main degradation products depend on the degradation pathway:
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Hydrolysis: Produces 2-(2-chloroethoxy)ethanol and diethylene glycol.[1]
-
Biodegradation: Can proceed through sequential dehalogenation to form 2-(2-chloroethoxy)ethanol, followed by diethylene glycol, which is then metabolized to 2-hydroxyethoxyacetic acid. An alternative pathway involves O-dealkylation to yield 2-chloroacetic acid.
-
Oxidation (e.g., Fenton process): Can lead to cleavage of the ether bond and the formation of various chlorinated intermediates.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is relatively stable in water. Its hydrolysis is slow under neutral conditions. The hydrolysis half-life at 25°C and pH 7 is approximately 3 years, while at 20°C it is estimated to be 22 years.[1][2] The rate of hydrolysis is expected to be influenced by pH and temperature.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Experiments
Possible Causes:
-
Presence of Moisture: The compound can slowly hydrolyze in the presence of water.
-
Incompatible Reagents: Contact with strong oxidizing agents can lead to rapid degradation.
-
Microbial Contamination: If the experimental setup is not sterile, biodegradation can occur.
-
Elevated Temperatures: Higher temperatures can accelerate degradation processes.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, well-ventilated area, away from incompatible materials like oxidizing agents.
-
Check Solvent Purity: Use anhydrous solvents if the presence of water is a concern for your experiment.
-
Ensure Sterility: If biological systems are not the focus of the experiment, ensure all glassware and reagents are sterile to prevent microbial degradation.
-
Control Temperature: Maintain the recommended temperature for your experimental protocol to avoid accelerated degradation.
Issue 2: Inconsistent Analytical Results for this compound Concentration
Possible Causes:
-
Improper Sample Handling: Degradation may occur between sample collection and analysis.
-
Analytical Method Not Validated: The analytical method may not be specific or sensitive enough for the compound and its potential degradation products.
-
Co-elution of Impurities: Other compounds in the sample matrix may interfere with the quantification of this compound.
Troubleshooting Steps:
-
Standardize Sample Preparation: Develop and follow a strict protocol for sample collection, storage, and preparation to minimize degradation before analysis.
-
Method Validation: Utilize a validated analytical method, such as EPA Method 8430 (GC/FT-IR), for the identification and quantification of this compound and its hydrolysis products.
-
Peak Purity Analysis: If using chromatography, perform peak purity analysis to ensure the peak corresponding to this compound is not comprised of co-eluting impurities.
Data Presentation
Table 1: Hydrolysis Half-life of this compound
| Temperature (°C) | pH | Half-life (years) |
| 20 | Neutral | 22 |
| 25 | Neutral | 3 |
Data is limited. The hydrolysis rate is expected to be faster at non-neutral pH and higher temperatures.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH and temperature conditions.
Materials:
-
This compound
-
Sterile, buffered aqueous solutions at various pH values (e.g., 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
-
Gas chromatograph with a Fourier Transform Infrared (GC/FT-IR) detector or a mass spectrometer (GC-MS)
-
Validated analytical standards for this compound and its expected hydrolysis products.
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
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In separate sealed, sterile vials, spike the buffered aqueous solutions with a known concentration of the this compound stock solution.
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Place the vials in temperature-controlled incubators set at the desired temperatures (e.g., 25°C, 40°C, 50°C).
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At specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days), withdraw an aliquot from each vial.
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Analyze the samples using a validated GC-FTIR or GC-MS method to quantify the concentration of this compound and its hydrolysis products.
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Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
Caption: Biodegradation pathways of this compound.
Caption: Experimental workflow for hydrolytic stability testing.
References
Technical Support Center: Utilizing Diethylene Glycol Bis(2-Chloroethyl) Ether for Enhanced Reactant Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Diethylene glycol bis(2-chloroethyl) ether as a solvent to improve the solubility of reactants in various chemical syntheses. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial safety information to ensure successful and safe experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a solvent?
This compound, also known by synonyms such as Bis[2-(2-chloroethoxy)ethyl] ether and Tetraethylene glycol dichloride, is a high-boiling point solvent effective in dissolving a wide range of organic compounds.[1] Its primary applications in a laboratory setting include:
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Polymer and Resin Synthesis: Enhancing the solubility of monomers and initiators.[1]
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Organic Synthesis: Serving as a reaction medium for syntheses requiring high temperatures, such as the Williamson ether synthesis for crown ethers.
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Formulations: Used in coatings, adhesives, and sealants due to its excellent solvent capabilities and low volatility.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this solvent is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 638-56-2 | [1] |
| Molecular Formula | C₈H₁₆Cl₂O₃ | [1] |
| Molecular Weight | 231.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.18 g/mL at 20 °C | [2] |
| Boiling Point | 139 °C at 3 mmHg | [2] |
| Solubility | Slightly soluble in water. Soluble in chloroform and dichloromethane. | [2] |
Q3: What are the major safety concerns associated with this compound?
This compound is hazardous and requires strict safety protocols. Key concerns include:
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Toxicity: It is toxic if swallowed and harmful in contact with skin.[3]
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Carcinogenicity: It is considered a potential carcinogen.[4]
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Peroxide Formation: Can form explosive peroxides upon exposure to air and light.[5]
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Reactivity: Reacts violently with strong oxidizing agents, chlorosulfonic acid, and oleum.[5]
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Decomposition: Decomposes on contact with water or steam to produce toxic and corrosive hydrogen chloride gas.[5]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][7]
Q4: Are there less hazardous alternatives to this compound?
Yes, depending on the specific application, several safer alternatives can be considered.
| Alternative Solvent | Key Properties and Potential Applications |
| Diethylene glycol diethyl ether | Lower toxicity and better biodegradability. Good for applications requiring a stable, high-boiling point solvent.[8] |
| Diethylene glycol dibutyl ether | Colorless liquid, insoluble in water. Used as a solvent in the pharmaceutical and paint industries.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent with a lower risk of peroxide formation compared to THF.[10] |
| Cyclopentyl methyl ether (CPME) | Hydrophobic ether with a high boiling point, considered a greener alternative to THF and 1,4-dioxane. |
Section 2: Troubleshooting Guides
This section addresses common issues encountered when using this compound as a solvent.
Solubility Issues
Problem: Reactant(s) do not fully dissolve in this compound.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Gradually increase the volume of the solvent until the reactant dissolves. |
| Low Temperature | Gently heat the mixture while stirring. Ensure the temperature does not exceed the decomposition point of any reactant. |
| Incompatible Polarity | While this solvent dissolves a wide range of organic compounds, highly polar or ionic compounds may have limited solubility. Consider a co-solvent if the reaction chemistry allows. |
Reaction Issues
Problem: Low or no product yield.
| Potential Cause | Recommended Solution |
| Presence of Water | This solvent can decompose in the presence of water to form HCl, which can interfere with many reactions. Ensure all glassware is dry and use anhydrous grade solvent if necessary.[5] |
| Side Reactions | In Williamson ether syntheses, elimination reactions can compete with the desired substitution. This is more likely with secondary and tertiary alkyl halides.[11] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Too low may result in a slow or incomplete reaction, while too high may lead to decomposition or side products. |
Work-up and Purification Challenges
Problem: Difficulty in removing the high-boiling point solvent after the reaction.
| Method | Description |
| Liquid-Liquid Extraction | If the product is soluble in a low-boiling point organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), the reaction mixture can be diluted with water and the product extracted.[12][13] |
| Vacuum Distillation | For thermally stable products, the solvent can be removed under high vacuum.[14] |
| Azeotropic Distillation | Adding a lower-boiling point solvent (e.g., toluene) can form an azeotrope with this compound, allowing it to be removed at a lower temperature. |
| Chromatography | If the product is significantly less polar than the solvent, flash column chromatography can be used to separate the product, with the solvent eluting later.[12] |
Section 3: Experimental Protocols
Synthesis of Dibenzo-18-Crown-6
This protocol is an example of a Williamson ether synthesis where this compound can be used to improve reactant solubility and achieve the necessary reaction temperature.
Reactants and Materials:
-
Catechol
-
This compound
-
Sodium Hydroxide (NaOH)
-
n-Butanol
-
Hydrochloric Acid (HCl)
-
Toluene for recrystallization
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve catechol in n-butanol.
-
Base Addition: While stirring, add sodium hydroxide pellets to the solution.
-
Reactant Addition: Heat the mixture to reflux and add a solution of this compound in n-butanol dropwise over a period of 2 hours.
-
Reaction: Continue to reflux the mixture for an additional 12-15 hours.
-
Work-up:
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Remove the n-butanol by distillation.
-
Dilute the residue with acetone and filter the solid product.
-
Wash the solid with water.
-
-
Purification: Recrystallize the crude product from toluene to obtain pure dibenzo-18-crown-6.
Section 4: Visualized Workflows and Relationships
Experimental Workflow for Synthesis
Caption: Experimental workflow for synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In-Depth Comparison of Diethylene Glycol Diethyl Ether Sds with Similar Solvents [starskychemical.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. quora.com [quora.com]
Preventing hydrolysis of "Diethylene glycol bis(2-chloroethyl) ether" during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Diethylene glycol bis(2-chloroethyl) ether (CAS: 638-56-2) in experimental settings, with a core focus on preventing its hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or appearance of unexpected byproducts. | Hydrolysis of this compound due to the presence of water. | 1. Strictly adhere to anhydrous experimental conditions. 2. Use freshly purchased or properly stored anhydrous solvents. 3. Verify the integrity of the starting material using analytical methods like GC-MS before use. |
| Formation of acidic conditions in the reaction mixture. | Hydrolysis of the chloroethyl groups, leading to the formation of hydrochloric acid (HCl).[1] | 1. Work under a dry, inert atmosphere (e.g., nitrogen or argon). 2. If compatible with the reaction, consider using a non-nucleophilic acid scavenger. |
| Precipitate formation in the sample for analysis. | The compound or its hydrolysis products may have limited solubility in the analytical solvent. | 1. Consult EPA Method 8430, which involves filtration of aqueous samples before direct injection.[2][3] |
| Difficulty in achieving expected product yield in a synthesis reaction. | The ether linkage may be cleaved under strongly acidic conditions. | 1. Avoid strongly acidic conditions where possible. 2. If acidic catalysis is necessary, use milder Lewis acids and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern is its susceptibility to hydrolysis. The chloroethyl groups can react with water, leading to the formation of alcohols and hydrochloric acid.[1] This can alter the chemical properties of the compound and affect experimental outcomes. Additionally, like other ethers, it can form explosive peroxides upon exposure to air and light over time.[1]
Q2: How should I store this compound to prevent degradation?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and direct sunlight to prevent hydrolysis and peroxide formation.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: What are the products of hydrolysis?
Q4: Can I use this compound in aqueous solutions?
A4: Due to its susceptibility to hydrolysis, using this compound in aqueous solutions is generally not recommended if the integrity of the molecule is critical for the experiment. If an aqueous phase is necessary, the experiment should be conducted at low temperatures and for the shortest possible duration to minimize hydrolysis. The pH of the solution should be carefully controlled, as hydrolysis can be accelerated by acidic or basic conditions.
Q5: What type of solvents should be used in experiments with this compound?
A5: Anhydrous (dry) solvents are highly recommended. Commercially available anhydrous solvents are a good option. If preparing them in the lab, ensure they are thoroughly dried using appropriate methods, such as distillation from a suitable drying agent or the use of molecular sieves.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the steps for setting up a reaction under anhydrous conditions to prevent the hydrolysis of this compound.
Materials:
-
Round-bottom flask and other necessary glassware
-
Magnetic stir bar
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a manifold
-
Vacuum pump
-
Schlenk line or a vacuum/inert gas manifold
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware.
-
Dry the glassware in an oven at a temperature greater than 100°C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
-
Assembly:
-
Quickly assemble the hot glassware while flushing with a stream of inert gas.
-
Insert a magnetic stir bar into the reaction flask and seal the flask with a rubber septum.
-
-
Purging the System:
-
Connect the flask to a Schlenk line or a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for several minutes.
-
Refill the flask with the inert gas.
-
Repeat this vacuum-inert gas cycle three times to ensure the removal of atmospheric air and moisture.
-
-
Addition of Reagents and Solvents:
-
Add anhydrous solvents and liquid reagents via a syringe through the rubber septum.
-
Add solid reagents under a positive flow of inert gas.
-
Protocol 2: Analysis of this compound and its Hydrolysis Products (Adapted from EPA Method 8430)
This method is suitable for the identification and quantification of the title compound and its potential hydrolysis byproducts in aqueous matrices.
Instrumentation:
-
Gas Chromatograph (GC) with a Fourier Transform Infrared (FTIR) detector
-
Direct aqueous injection port
Procedure:
-
Sample Preparation:
-
Allow the aqueous sample to reach room temperature.
-
If the sample contains particulate matter, filter it through a 0.45 µm filter.[3]
-
-
Injection:
-
Inject a small aliquot (e.g., 1 µL) of the prepared aqueous sample directly into the GC.[2]
-
-
Chromatographic Conditions:
-
Use a suitable capillary column for the separation of polar compounds.
-
Optimize the temperature program to achieve good separation of the parent compound and its expected hydrolysis products.
-
-
Detection:
-
Use the FTIR detector to obtain infrared spectra of the eluting compounds for identification.
-
Develop a calibration curve using standards of known concentrations for quantification.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for experiments using this compound.
References
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. greenrivertech.com.tw [greenrivertech.com.tw]
- 4. SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
Technical Support Center: Safe Disposal of Diethylene glycol bis(2-chloroethyl) ether Waste
This guide provides essential information for the safe handling and disposal of Diethylene glycol bis(2-chloroethyl) ether waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as Bis(2-chloroethyl) ether or DCEE, is a clear, colorless liquid with a strong, chlorinated odor.[1][2] It is utilized as a solvent and a chemical intermediate in various industrial applications.[1][3][4]
The primary hazards associated with this chemical are:
-
Toxicity: It is toxic if swallowed and harmful if it comes into contact with the skin.[5]
-
Carcinogenicity: It is considered a potential human carcinogen as it has been shown to cause liver cancer in animals.[1]
-
Irritation: Contact can cause irritation and burns to the skin and eyes.[1] Inhalation can irritate the nose, throat, and lungs, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema).[1]
-
Reactivity: It can form explosive peroxides when exposed to air and light.[1] It reacts violently with chlorosulfonic acid and oleum and can decompose in the presence of water or steam to produce toxic and corrosive hydrogen chloride gas.[1]
-
Incompatibility: It is incompatible with strong oxidizing agents (like perchlorates, nitrates, and chlorine), metals, and metal powders.[1]
Q2: What are the immediate first aid procedures in case of exposure?
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected skin with large amounts of soap and water while removing all contaminated clothing and shoes.[1][6] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, a qualified person should administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: If swallowed, immediately call a poison control center or doctor.[5][6] Rinse the mouth with water.[5] Do not induce vomiting.[7]
Q3: What personal protective equipment (PPE) is required when handling this chemical waste?
A comprehensive PPE protocol is critical. This includes:
-
Hand Protection: Wear chemically resistant gloves. Safety equipment suppliers recommend materials like Silver Shield®/4H® or Barrier®.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as Tychem® BR or Responder®.[1] A lab coat or coveralls should be standard.[8][9]
-
Eye and Face Protection: Use chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations.[6][10]
-
Respiratory Protection: If working outside a fume hood or if exposure limits might be exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[6][10]
Q4: How should I store the waste before disposal?
Proper storage is crucial to prevent dangerous reactions:
-
Container: Use a designated, properly labeled hazardous waste container that is in good condition and made of a compatible material.[11] The container must be kept tightly closed except when adding waste.[5][6][11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound Waste".[11] Do not use abbreviations.[11]
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, bases, and metals.[1][12]
-
Location: Store the container in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[3][6]
Q5: What are the general principles for disposing of this waste?
This chemical must be managed as a hazardous waste.[1]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[5][6]
-
Licensed Disposal Company: The waste must be entrusted to a licensed and approved hazardous waste disposal company.[5]
-
Do Not Dispose in Lab Trash: Never dispose of this chemical or its containers in the regular trash.
-
Do Not Dispose Down the Drain: This chemical must not be washed into the sewer system.[1] It is a marine pollutant.[1]
Q6: How do I dispose of empty containers that held this compound?
Empty containers are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[11][13]
-
Collect Rinsate: The rinsate from all three rinses must be collected and managed as hazardous waste.[11][14]
-
Container Disposal: After triple-rinsing and air-drying in a ventilated area like a fume hood, the defaced or removed label container can often be disposed of as regular laboratory trash or recycling.[11][13] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.
Troubleshooting Guide
Q: I've noticed crystalline formation around the cap of an old container of this compound. What should I do?
A: Do not move or open the container. Crystalline formation may indicate the presence of explosive peroxides, which can detonate from friction, heat, or shock.[1][13] Immediately contact your institution's EHS or hazardous waste disposal office for an urgent evaluation and specialized disposal.[13]
Q: My waste container holding this chemical is bulging. What does this mean and what is the procedure?
A: A bulging container indicates a buildup of pressure inside, likely from the generation of gas. This could be due to decomposition, possibly from contamination with water or moisture, which generates hydrogen chloride gas.[1] This is a dangerous situation. Do not attempt to open the container. If it is safe to do so, place the container in a secondary containment bin and move it to an isolated, well-ventilated area. Immediately notify your EHS department for emergency disposal.
Q: I accidentally mixed this waste with a strong oxidizing agent. What should I do?
A: This is a hazardous situation as this compound is incompatible with strong oxidizing agents and can react violently.[1] The procedure is as follows:
-
Ensure Personal Safety: If there are no signs of a reaction (fumes, heat, bubbling), ensure you are wearing appropriate PPE. If a reaction is occurring, evacuate the area immediately and follow your facility's emergency procedures.
-
Isolate the Area: Prevent others from entering the area.
-
Do Not Add Anything Else: Do not attempt to neutralize the mixture or add any other chemicals.
-
Contact EHS: Immediately report the situation to your EHS department. Provide them with the exact details of the chemicals and quantities mixed. They will provide instructions for stabilization and disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| OSHA PEL (8-hr TWA) | 15 ppm |
| Flash Point | 131°F (55°C)[1][2] |
| Boiling Point | 352°F (178°C)[1][2] |
| Freezing Point | -62°F (-52°C)[1] |
| Vapor Pressure | 0.7 mm Hg at 68°F (20°C)[1] |
| Specific Gravity | 1.22 (water = 1)[1] |
| Odor Threshold | 0.049 ppm[1] |
| Lower Explosive Limit (LEL) | 2.7%[1] |
| Autoignition Temperature | 696°F (367°C)[1] |
Experimental Protocols
Protocol 1: Waste Segregation and Collection
-
Designate a Waste Container: Select a clean, dry container made of a compatible material (e.g., glass or appropriate plastic) with a secure screw cap.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator information and the full chemical name: "this compound Waste."
-
Location: Place the container in a designated satellite accumulation area within the lab, preferably in a fume hood and within secondary containment (e.g., a chemical-resistant tray).
-
Adding Waste: When adding waste, do so slowly and carefully inside a fume hood to minimize inhalation exposure.
-
Secure Closure: Immediately after adding waste, securely close the container cap.[11]
-
Monitor Fill Level: Do not overfill the container. Stop adding waste when it reaches 90% capacity to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full or has been in use for a set period (as per institutional policy), contact your EHS department to arrange for disposal.
Protocol 2: Small-Scale Spill Cleanup
This protocol is for small spills (typically <100 mL) that can be safely managed by trained lab personnel. For larger spills, evacuate and call your emergency response team.
-
Alert and Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the area is well-ventilated, preferably by performing the cleanup within a fume hood.
-
Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a protective lab coat or coveralls.
-
Contain the Spill: Use an inert absorbent material like dry sand, earth, or a commercial sorbent pad to absorb the liquid.[1] Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully scoop or sweep the contaminated absorbent material into a designated hazardous waste bag or container. Use non-sparking tools if the chemical is near an ignition source.[6]
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Package Waste: Seal the container with the collected spill debris and contaminated cleaning materials. Label it clearly as "Spill Debris with this compound."
-
Dispose of Waste: Arrange for pickup of the waste container through your EHS department.
-
Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.
Waste Disposal Workflow
Caption: Workflow for safe handling and disposal of chemical waste.
References
- 1. nj.gov [nj.gov]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-chloroethyl) ether, 111-44-4, Diethylene glycol dichloride (DGDC); Ether Bis(2-chloroethyl); Ether Bis(chloroethyl); 1,1â-Oxybis[2-chloroethane]; 1,5-Dichloro-3-oxapentane; 1-Chloro-2-(2-chloroethoxy)ethane [mallakchemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemcentral.com [chemcentral.com]
- 8. epa.gov [epa.gov]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. monumentchemical.com [monumentchemical.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. chemistry.mtsu.edu [chemistry.mtsu.edu]
Technical Support Center: Synthesis of Diethylene Glycol Bis(2-chloroethyl) Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethylene glycol bis(2-chloroethyl) ether.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Probable Cause | Recommended Solution | Expected Benefit |
| Incomplete Reaction | Ensure the molar ratio of diethylene glycol to thionyl chloride is appropriate, typically between 1:2.1 and 1:3.[1] Maintain the reaction temperature between 90-130°C and allow for sufficient reaction time (60-150 minutes) until gas evolution ceases.[1][2] | Drives the reaction to completion, maximizing the conversion of the starting material to the desired product. |
| Suboptimal Reaction Temperature | A reaction temperature below 90°C may lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions. Maintain the temperature within the recommended 90-130°C range.[1] | Optimizes the reaction rate while minimizing the formation of degradation products. |
| Loss of Product During Work-up | The product is purified by vacuum distillation. Ensure the vacuum is stable and the collection fraction temperature is accurate (108-110°C/10mmHg).[1] Avoid overly aggressive distillation to prevent loss of product. | Efficiently separates the product from non-volatile impurities and unreacted starting materials, maximizing recovery. |
| Presence of Moisture | Thionyl chloride reacts with water to form HCl and SO2, which will consume the reagent and not be available to react with the diethylene glycol.[3] Ensure all glassware is thoroughly dried and reagents are anhydrous. | Prevents the decomposition of thionyl chloride, ensuring it is available for the desired reaction and improving overall yield. |
Issue 2: Presence of Impurities in the Final Product
| Probable Cause | Recommended Solution | Expected Benefit |
| Unreacted Diethylene Glycol | Increase the molar excess of thionyl chloride (within the 1:2.1 to 1:3 range) and ensure the reaction goes to completion (cessation of gas evolution).[1] | Reduces the amount of unreacted starting material in the crude product, simplifying purification. |
| Presence of 2-(2-Chloroethoxy)ethanol (Mono-chloro Intermediate) | Ensure a sufficient excess of thionyl chloride is used and that the reaction time and temperature are adequate for the second chlorination to occur. | Promotes the complete conversion of the mono-chloro intermediate to the desired di-chloro product. |
| Hydrolysis Byproducts (e.g., Diethylene Glycol, Ethylene Glycol) | This is likely due to the presence of water in the reaction or during work-up. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. | Minimizes the formation of hydrolysis byproducts, leading to a purer final product. |
| Colored Impurities | The crude product may appear as a pale yellow or brown liquid.[4] This can be due to side reactions or impurities in the starting materials. Purification by vacuum distillation is typically effective at removing these colored impurities.[1][2] For persistent color, treatment with activated carbon followed by filtration before distillation may be beneficial. | Yields a colorless final product, which is often a critical quality attribute for downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the direct reaction of diethylene glycol with thionyl chloride.[1][2] This reaction is typically carried out under stirring at an elevated temperature (90-130°C).[1]
Q2: What are the main impurities I should be aware of in this reaction?
A2: The primary impurities include unreacted diethylene glycol, the mono-chlorinated intermediate 2-(2-chloroethoxy)ethanol, and hydrolysis products such as diethylene glycol and ethylene glycol, especially if moisture is present.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The cessation of gas evolution is a good indicator that the reaction is nearing completion.[2] For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material.
Q4: What is the best way to purify the final product?
A4: The recommended purification method is vacuum distillation.[1][2] Collecting the fraction at 108-110°C under a vacuum of 10mmHg will yield the purified this compound.[1]
Q5: Are there any safety precautions I should take when performing this synthesis?
A5: Yes, this reaction should be performed in a well-ventilated fume hood. Thionyl chloride is toxic and corrosive, and it reacts violently with water. The reaction evolves toxic gases (SO₂ and HCl) which should be scrubbed through a basic solution (e.g., sodium hydroxide solution).[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a method described in the literature.[1][2]
Materials:
-
Diethylene glycol
-
Thionyl chloride
-
Apparatus: A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a gas trap (for SO₂ and HCl), and a thermometer.
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the four-necked flask with diethylene glycol.
-
Begin stirring and slowly add thionyl chloride from the dropping funnel. An excess of thionyl chloride is used, with a molar ratio of diethylene glycol to thionyl chloride between 1:2.1 and 1:3.[1] The addition is exothermic, so control the rate to maintain a manageable reaction temperature.
-
After the addition is complete, heat the reaction mixture to 90-130°C.[1]
-
Maintain this temperature and continue stirring for 60-150 minutes, or until the evolution of gas ceases.[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up for vacuum distillation.
-
Distill the crude product under reduced pressure. Collect the fraction boiling at 108-110°C/10mmHg.[1] This fraction is the purified this compound.
Data Presentation
Table 1: Reaction Parameters and Reported Yields
| Diethylene Glycol (mol) | Thionyl Chloride (mol) | Molar Ratio (DEG:SOCl₂) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 2.0 | 4.1 | 1:2.05 | 110 | 100 | 81.7 | [1] |
| 3.0 | 6.1 | 1:2.03 | 110 | 90 | 79.7 | [1] |
| 0.5 | 1.1 | 1:2.2 | Reflux | 180-240 | 86 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common impurities in the synthesis reaction.
References
- 1. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 2. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
"Diethylene glycol bis(2-chloroethyl) ether" vs. other alkylating agents in synthesis
For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is paramount to the success of a synthetic route. This guide provides a comparative overview of Diethylene glycol bis(2-chloroethyl) ether against other common bifunctional alkylating agents, namely nitrogen mustards (represented by Chlorambucil and Cyclophosphamide) and an alkylsulfonate (Busulfan). The comparison focuses on their reactivity, applications in synthesis beyond their well-known roles in chemotherapy, and available experimental data.
Overview of Alkylating Agents
Bifunctional alkylating agents are characterized by the presence of two electrophilic centers, allowing them to react with nucleophiles to form two covalent bonds. This dual reactivity makes them valuable reagents for crosslinking, cyclization, and the introduction of spacer units in molecules.
This compound is a flexible, bifunctional alkylating agent. Its ether linkages provide increased solubility in some organic solvents and introduce a hydrophilic spacer. It is primarily used as a solvent and an intermediate in the synthesis of polymers, surfactants, and other chemicals.[1][2][3][4]
Nitrogen Mustards , such as Chlorambucil and Cyclophosphamide, are a class of potent alkylating agents historically used in chemical warfare and now primarily employed as anticancer drugs.[5][6] Their reactivity stems from the ability of the nitrogen atom to form a highly reactive aziridinium ion intermediate. While their main application is the alkylation of DNA in cancer cells, their inherent reactivity can be harnessed for other synthetic transformations.[7][8]
Busulfan , an alkylsulfonate, is another important chemotherapeutic agent that acts as a bifunctional alkylating agent.[9] It reacts via a direct SN2 mechanism, where the methanesulfonate groups are displaced by nucleophiles.[10]
Comparative Data
The following tables summarize the key physical and reactive properties of these alkylating agents.
Table 1: Physical Properties of Selected Alkylating Agents
| Property | This compound | Chlorambucil | Cyclophosphamide (monohydrate) | Busulfan |
| CAS Number | 638-56-2[11] | 305-03-3 | 6055-19-2 | 55-98-1 |
| Molecular Formula | C₈H₁₆Cl₂O₃[11] | C₁₄H₁₉Cl₂NO₂ | C₇H₁₅Cl₂N₂O₂P·H₂O | C₆H₁₄O₆S₂ |
| Molecular Weight | 231.12 g/mol [11] | 304.21 g/mol | 279.10 g/mol | 246.30 g/mol |
| Appearance | Colorless liquid[11][12] | White crystalline powder | White crystalline powder | White crystalline powder |
| Boiling Point | 139 °C at 3 mmHg[12] | Decomposes | Decomposes | Decomposes |
| Melting Point | N/A | 64-66 °C | 41-45 °C | 114-118 °C |
| Solubility | Slightly soluble in water; soluble in many organic solvents[11][12] | Practically insoluble in water; soluble in acetone, ethanol | Soluble in water, ethanol | Slightly soluble in water; soluble in acetone, ethanol |
Table 2: Reactivity and Synthetic Applications
| Feature | This compound | Nitrogen Mustards (Chlorambucil, Cyclophosphamide) | Busulfan |
| Mechanism | SN2-type reactions. | Formation of aziridinium ion, followed by nucleophilic attack (SN2-like). | SN2-type displacement of mesylate.[10] |
| Reactivity | Moderately reactive primary alkyl chloride. | High, due to anchimeric assistance from the nitrogen atom. | Good leaving group (mesylate), susceptible to SN2 attack. |
| Selectivity | Generally reacts with strong nucleophiles. Can be used for Williamson ether synthesis and amine alkylation.[13][14] | Highly reactive towards various nucleophiles, including N, O, and S atoms.[15] Often requires careful control to achieve selectivity. | Reacts with a range of nucleophiles. |
| Key Synthetic Applications | Synthesis of crown ethers and aza-crown ethers, surfactants, and polymers.[2] | Primarily as cytotoxic agents for DNA alkylation. Used in the synthesis of antibody-drug conjugates and targeted delivery systems.[1][5][13][16] | Mainly as a cytotoxic agent. Can be used for the alkylation of heterocyclic compounds. |
| Side Reactions | Elimination reactions under strongly basic conditions. | Hydrolysis of the chloroethyl groups. Over-alkylation. | Hydrolysis of the mesylate groups. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the target compound from diethylene glycol and thionyl chloride.[12][17]
Reaction: HO(CH₂)₂O(CH₂)₂OH + 2 SOCl₂ → Cl(CH₂)₂O(CH₂)₂Cl + 2 SO₂ + 2 HCl
Procedure:
-
In a 500 mL four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, place 190 mL (2.0 mol) of diethylene glycol.
-
With stirring, add 294 mL (4.1 mol) of thionyl chloride dropwise over 30 minutes. The evolved gases (SO₂ and HCl) should be absorbed by a basic solution.
-
After the addition is complete, rapidly heat the mixture to 110 °C and maintain the reaction for 100 minutes, or until gas evolution ceases.
-
After cooling, the product is isolated by vacuum distillation, collecting the fraction at 108–110 °C/10 mmHg.
-
Expected yield: 81.7%.[12]
Williamson Ether Synthesis with a Bifunctional Alkylating Agent
This is a general procedure for the synthesis of ethers from an alcohol and an alkyl halide, which can be adapted for this compound.[13][16]
General Reaction: 2 R-OH + Cl(CH₂)₂O(CH₂)₂Cl + 2 Base → R-O(CH₂)₂O(CH₂)₂O-R + 2 Base·HCl
Procedure for Phenols: [3]
-
To a suspension of the phenol (1 eq.) and a base such as potassium carbonate (2 eq.) in a suitable solvent like acetonitrile (15 volumes), add the bifunctional alkylating agent (0.5 eq.) at room temperature.
-
Stir the reaction mixture for several hours (typically 6 hours, but can be longer) and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
N-Alkylation of Amines
This general protocol outlines the alkylation of a primary amine with a bifunctional alkylating agent to form a cyclic secondary amine.
General Reaction: R-NH₂ + X-(CH₂)n-X → Cyclic Secondary Amine (where X is a leaving group)
Procedure:
-
Dissolve the primary amine (1 eq.) and a base (e.g., potassium carbonate, 2.2 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add the bifunctional alkylating agent (1 eq.) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a typical bifunctional alkylation reaction.
Caption: Simplified mechanisms of alkylation for different agent classes.
Conclusion
The choice of a bifunctional alkylating agent is dictated by the specific requirements of the synthesis. This compound offers a flexible and less reactive alternative for introducing a hydrophilic spacer, particularly in the synthesis of macrocycles like crown ethers. In contrast, nitrogen mustards and busulfan are highly potent alkylating agents, with their applications in general organic synthesis being less explored due to their high reactivity and toxicity. Their primary utility remains in the realm of medicinal chemistry and oncology, where their potent DNA alkylating properties are exploited. For synthetic chemists, understanding the distinct reactivity profiles and mechanisms of these agents is crucial for designing effective and selective transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and in vitro efficacy of transferrin conjugates of the anticancer drug chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents [mdpi.com]
- 8. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
- 15. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. Synthesis and antitumor properties of activated cyclophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Diethylene Glycol Bis(2-Chloroethyl) Ether and Bis(2-Chloroethyl) Ether
This guide provides a detailed comparison of the chemical reactivity of Diethylene glycol bis(2-chloroethyl) ether and bis(2-chloroethyl) ether. The analysis is grounded in their structural differences and supported by established reaction mechanisms and experimental examples relevant to researchers in organic synthesis and drug development.
Introduction and Structural Overview
Both this compound and bis(2-chloroethyl) ether are bifunctional molecules, characterized by the presence of two chloroethyl groups attached to an ether linkage. These compounds are valuable as alkylating agents and as precursors in the synthesis of more complex molecules, such as crown ethers.
The primary structural difference lies in the central ether chain. Bis(2-chloroethyl) ether, also known as 2,2'-dichlorodiethyl ether, has a single oxygen atom linking the two chloroethyl moieties. In contrast, this compound contains a triethylene glycol-like central unit with three oxygen atoms. This structural variance is the principal determinant of the differences in their physical properties and chemical reactivity.
Chemical Structures:
-
Bis(2-chloroethyl) ether: Cl-CH₂CH₂-O-CH₂CH₂-Cl
-
This compound: Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl
Physical and Chemical Properties
The physical properties of these ethers influence their handling, solvent compatibility, and reaction conditions. The longer, more polar polyether chain in this compound results in a higher molecular weight, boiling point, and density.
| Property | Bis(2-chloroethyl) ether | This compound |
| CAS Number | 111-44-4 | 638-56-2 |
| Molecular Formula | C₄H₈Cl₂O | C₈H₁₆Cl₂O₃ |
| Molecular Weight | 143.01 g/mol | 231.12 g/mol |
| Appearance | Colorless liquid with a chlorinated solvent-like odor[1][2] | Colorless to yellow liquid[3] |
| Boiling Point | 178 °C | 139 °C at 3 mmHg |
| Density | 1.22 g/mL at 20 °C | 1.18 g/mL at 20 °C[3] |
| Water Solubility | 10,200 to 17,400 mg/L (Highly soluble)[2] | Slightly soluble[3] |
Comparative Reactivity
The reactivity of both compounds is dominated by the chemistry of the primary alkyl chloride groups, primarily through nucleophilic substitution reactions. However, the nature of the central ether chain introduces significant differences.
Both molecules readily undergo nucleophilic substitution (Sₙ2) reactions where the chloride ion, a good leaving group, is displaced by a nucleophile.[4][5][6] This is the most common reaction pathway for these compounds, utilized in various synthetic applications.
-
Bis(2-chloroethyl) ether reacts as a typical primary alkyl halide. It is widely used in Williamson ether syntheses to introduce a -CH₂CH₂-O-CH₂CH₂- linker. A prominent example is its reaction with catechol in the presence of a base to form dibenzo-18-crown-6.[3][7] It also reacts with amines and other nucleophiles.[8]
-
This compound also acts as an alkylating agent. However, its reactivity can be enhanced through a phenomenon known as anchimeric assistance (or neighboring group participation).
The key difference in reactivity arises from the potential for the internal ether oxygen atoms in this compound to act as intramolecular nucleophiles.[9][10][11] This "neighboring group participation" can accelerate the rate of nucleophilic substitution.
Hydrolysis is a specific type of nucleophilic substitution where water acts as the nucleophile. For bis(2-chloroethyl) ether, hydrolysis under neutral conditions is a very slow process, with a reported half-life of around 3 years at pH 7 and 25 °C.[1] The major hydrolysis products are 2-(2-chloroethoxy) ethanol and diethylene glycol.[1] While specific kinetic data for the hydrolysis of this compound is not available, a similar slow rate under neutral conditions would be expected, potentially influenced by the factors described above.
Experimental Protocols
The following protocols illustrate the practical application of these ethers in nucleophilic substitution reactions.
This procedure is adapted from established methods for crown ether synthesis and demonstrates a classic application of bis(2-chloroethyl) ether as an alkylating agent.[2][3]
Workflow Diagram:
Methodology:
-
Reaction Setup: A suitable reaction vessel is charged with catechol, n-butanol as the solvent, and sodium hydroxide pellets.
-
Initial Reflux: The mixture is heated to reflux (approximately 115°C) with vigorous stirring.
-
First Alkylation: A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise to the refluxing mixture over a period of 2 hours. The reaction is then refluxed for an additional hour.
-
Second Base Addition: The mixture is cooled to 90°C, and a second portion of sodium hydroxide pellets is added.
-
Second Alkylation: After a further 30 minutes of reflux, a second solution of bis(2-chloroethyl) ether in n-butanol is added, followed by a final reflux period.
-
Work-up and Purification: The reaction mixture is cooled, acidified, and the product is isolated through extraction and purified by recrystallization.
This general protocol is applicable to both ethers for the synthesis of larger polyether chains or for attachment to other molecules via an ether linkage.[4][13][14]
Methodology:
-
Alkoxide Formation: An alcohol (R-OH) is deprotonated using a strong base (e.g., sodium hydride, NaH) in an aprotic polar solvent (e.g., DMF, THF) to form the corresponding alkoxide (R-O⁻Na⁺).
-
Nucleophilic Attack: this compound or bis(2-chloroethyl) ether is added to the solution of the alkoxide.
-
Reaction: The reaction mixture is stirred, often with heating, for a sufficient time to allow the Sₙ2 reaction to proceed to completion. The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up and Purification: The reaction is quenched (e.g., with water or a mild acid), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The final product is purified using methods like column chromatography or distillation.
Conclusion
While both this compound and bis(2-chloroethyl) ether function as effective bifunctional alkylating agents, their reactivity profiles exhibit a key theoretical difference. The extended polyether backbone of this compound allows for the possibility of anchimeric assistance, where neighboring ether oxygens can participate in the nucleophilic substitution process, potentially leading to an enhanced reaction rate compared to the simpler bis(2-chloroethyl) ether. The choice between these two reagents would depend on the specific synthetic target, desired linker length, and the potential kinetic advantages conferred by the neighboring group participation in the diethylene glycol derivative.
References
- 1. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Organic chemistry 17: Anchimeric assistance, epoxide transformations [cureffi.org]
- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
A Comparative Guide to Alternative Crosslinking Reagents for "Diethylene glycol bis(2-chloroethyl) ether"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative crosslinking reagents to "Diethylene glycol bis(2-chloroethyl) ether." The focus is on providing objective performance data, detailed experimental protocols, and clear visualizations to aid in the selection of the most appropriate crosslinker for your research and development needs.
Introduction to "this compound" as a Crosslinker
"this compound" is a homobifunctional alkylating agent. Its two chloroethyl groups can react with nucleophiles, such as the side chains of amino acids in proteins (e.g., lysine, histidine, cysteine) or with nucleic acids, forming covalent crosslinks. This mechanism is characteristic of nitrogen mustards and other bifunctional alkylating agents, which are utilized in various industrial and research applications, including as crosslinkers for polymers and potentially for biological macromolecules. However, due to its reactivity and potential toxicity, exploring effective and safer alternatives is crucial for many biological applications.
This guide explores several classes of alternative crosslinking reagents, providing a comparative analysis of their reactivity, specificity, and other critical parameters.
Comparative Analysis of Crosslinking Reagents
The selection of a crosslinking reagent is critical and depends on the specific application, the target functional groups, and the desired properties of the crosslinked product. Below is a comparison of "this compound" with prominent alternative crosslinkers.
Table 1: General Properties and Reactivity of Crosslinking Reagents
| Feature | This compound | Glutaraldehyde | Divinyl Sulfone (DVS) | Epoxide-Based (e.g., 1,4-Butanediol diglycidyl ether) |
| Type | Homobifunctional Alkylating Agent | Homobifunctional | Homobifunctional | Homobifunctional |
| Reactive Towards | Nucleophiles (e.g., Amines, Thiols) | Primary Amines (Lysine) | Amines, Thiols, Hydroxyls | Amines, Carboxyls, Hydroxyls, Thiols |
| Spacer Arm Length | ~12.9 Å | ~7.5 Å | ~6.9 Å | Variable (e.g., ~9.4 Å for BDDGE) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Reaction pH | Neutral to Alkaline | Neutral to Alkaline (e.g., pH 7.5-8.5) | Alkaline (pH > 8) | Broad range, often neutral to alkaline |
| Key Advantages | Forms stable ether linkages | High crosslinking efficiency, readily available | Reacts with a broad range of nucleophiles | Forms stable ether linkages, can be less toxic than aldehydes |
| Key Disadvantages | Potential high toxicity, limited data in biological systems | Can lead to polymerization, potential cytotoxicity | Can be more toxic than monofunctional analogs[1] | Slower reaction rate compared to glutaraldehyde[2] |
Table 2: Comparative Performance of Selected Protein Crosslinkers
This table summarizes data from a study comparing the relative effectiveness and reaction rates of various protein crosslinking agents. While "this compound" was not included in this specific study, the data provides a valuable benchmark for comparing common alternatives.
| Crosslinker | Relative Effectiveness (Saturating Concentration) | Relative Reaction Rate (at optimal pH) | Optimal pH for Crosslinking |
| Glutaraldehyde (GA) | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | Broadly effective, increases with pH |
| Proanthrocyanidin (PA) | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | 5.0 - 9.0 |
| EDC | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | 6.0 |
| Methylglyoxal (MG) | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | Increases with pH |
| Genipin (GP) | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | Increases with pH |
| L-threose (LT) | GA > PA > EDC > MG = GP >> LT | PA = GA > EDC > GP > MG >> LT | Increases with pH |
| Data adapted from a kinetic characterization study of protein crosslinking reagents.[3] |
Reaction Mechanisms and Signaling Pathways
General Mechanism of Bifunctional Alkylating Agents
Bifunctional alkylating agents like "this compound" react with two nucleophilic sites on macromolecules, leading to intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinks. In the context of proteins, this can stabilize protein structure, capture protein-protein interactions, or form protein oligomers.
Experimental Workflows and Protocols
General Experimental Workflow for Protein Crosslinking Analysis
The following diagram illustrates a typical workflow for identifying crosslinked proteins using mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Protein Crosslinking with Glutaraldehyde
This protocol provides a general procedure for crosslinking proteins in solution using glutaraldehyde.[3][4]
Materials:
-
Purified protein solution (1-5 mg/mL in a suitable buffer like PBS or HEPES, pH 7.5-8.0)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.0)
Procedure:
-
Preparation of Glutaraldehyde Solution: Prepare a fresh working solution of glutaraldehyde (e.g., 0.5% - 2% v/v) in the reaction buffer immediately before use.
-
Crosslinking Reaction:
-
To your protein solution, add the freshly prepared glutaraldehyde solution to achieve the desired final concentration. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at room temperature or on ice. The incubation time is a critical parameter to optimize.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching solution to a final concentration of approximately 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted glutaraldehyde is quenched.
-
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Protein Crosslinking with Divinyl Sulfone (DVS)
This protocol is a general guideline for crosslinking proteins with DVS. The reaction is pH-dependent and typically requires alkaline conditions.[5][6]
Materials:
-
Purified protein solution (in a buffer compatible with alkaline pH, e.g., borate buffer)
-
Divinyl sulfone (DVS)
-
Reaction buffer (e.g., 0.1 M Borate buffer, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a solution containing a thiol, like β-mercaptoethanol)
Procedure:
-
Sample Preparation: Ensure your protein sample is in the appropriate alkaline reaction buffer.
-
Crosslinking Reaction:
-
Add DVS to the protein solution. The optimal molar excess of DVS to protein needs to be determined experimentally.
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Quench the reaction by adding the quenching solution to react with any excess DVS.
-
-
Analysis: Analyze the crosslinked products using appropriate techniques.
Protocol 3: Cytotoxicity Assay for Crosslinking Reagents
This protocol outlines a general procedure for assessing the cytotoxicity of crosslinking reagents using a cell viability assay like the MTT or XTT assay.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the crosslinking reagent in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the crosslinker. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the intended application of the crosslinker (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Measure the appropriate signal (e.g., absorbance or luminescence) and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the concentration at which the crosslinker exhibits cytotoxic effects.
Conclusion
While "this compound" is a potent bifunctional alkylating agent, its application in biological research, particularly for protein crosslinking, is not well-documented, and its potential toxicity is a significant concern. This guide has presented a range of alternative crosslinking reagents, including glutaraldehyde, divinyl sulfone, and epoxide-based crosslinkers, each with distinct reactivity profiles and applications. The provided comparative data and detailed experimental protocols should empower researchers to make informed decisions when selecting a crosslinking strategy, balancing the need for efficient crosslinking with the imperative of maintaining the biological integrity of their samples. For applications in drug development and cellular studies, prioritizing reagents with lower cytotoxicity and well-characterized reaction mechanisms is highly recommended.
References
- 1. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. jocpr.com [jocpr.com]
- 5. fgsc.net [fgsc.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of Diethylene Glycol Bis(2-chloroethyl) Ether by Gas Chromatography
This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity analysis of Diethylene glycol bis(2-chloroethyl) ether against alternative methods. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Introduction
This compound is a chemical compound with applications in various industrial and research fields. Ensuring its purity is critical for the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for the purity assessment of this ether. This guide will delve into the validation of its purity using GC analysis, compare it with High-Performance Liquid Chromatography (HPLC), and provide the necessary experimental details.
Data Presentation: GC vs. HPLC for Purity Analysis
The following table summarizes the key performance metrics for the purity analysis of this compound using a hypothetical Gas Chromatography-Flame Ionization Detector (GC-FID) method compared to a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and interaction with a liquid mobile phase and stationary phase. |
| Typical Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of organic solvent and water (e.g., Acetonitrile/Water) |
| Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Precision (RSD%) | < 2% | < 3% |
| Analysis Time | ~20 minutes | ~15 minutes |
| Advantages | High resolution for volatile impurities, robust and widely available. | Suitable for a wider range of polar and non-volatile impurities, versatile. |
| Disadvantages | Not suitable for non-volatile impurities, potential for thermal degradation of labile compounds. | Lower resolution for highly volatile impurities, can require more complex mobile phases. |
Experimental Protocols
This protocol outlines a general procedure for the determination of the purity of this compound by GC-FID.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Chromatographic data acquisition and processing software.
2. Reagents and Standards:
-
This compound reference standard: Purity >99.5%.
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 100 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Sample Solution: Accurately weigh about 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
4. Analysis Procedure:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time from the standard injection.
-
Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
This protocol provides a general method for the purity assessment of this compound using HPLC-UV.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 50% B to 90% B.
-
10-12 min: Hold at 90% B.
-
12-12.1 min: 90% B to 50% B.
-
12.1-15 min: Hold at 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
2. Reagents and Standards:
-
This compound reference standard: Purity >99.5%.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
4. Analysis Procedure:
-
Inject a blank (50:50 acetonitrile/water) to establish the baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram.
-
Calculate the purity using the area percent method.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for GC analysis and a decision-making pathway for selecting the appropriate analytical method.
Spectroscopic analysis (NMR, IR) of "Diethylene glycol bis(2-chloroethyl) ether" for structural confirmation
A Comparative Guide to Structural Confirmation using NMR and IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of molecules is paramount. This guide provides a comparative spectroscopic analysis of "Diethylene glycol bis(2-chloroethyl) ether" against two structurally related alternatives: "bis(2-chloroethyl) ether" and "diethylene glycol diethyl ether". By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we present key differentiating spectral features and detailed experimental protocols to aid in the precise identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its structural analogs. This quantitative data serves as a direct comparison for experimental results.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 3.78 - 3.65 | m | -O-CH₂-CH₂-Cl & -O-CH₂-CH₂-O- |
| 3.64 | t | -CH₂-Cl | |
| bis(2-chloroethyl) ether[1] | 3.77 | t | -O-CH₂- |
| 3.66 | t | -CH₂-Cl | |
| diethylene glycol diethyl ether | 3.66 | t | -O-CH₂-CH₂-O- |
| 3.53 | q | -O-CH₂-CH₃ | |
| 1.21 | t | -CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 71.4 | -O-CH₂-CH₂-Cl |
| 70.8 | -O-CH₂-CH₂-O- | |
| 42.8 | -CH₂-Cl | |
| bis(2-chloroethyl) ether | 71.8 | -O-CH₂- |
| 42.7 | -CH₂-Cl | |
| diethylene glycol diethyl ether | 70.7 | -O-CH₂-CH₂-O- |
| 66.7 | -O-CH₂-CH₃ | |
| 15.2 | -CH₃ |
Table 3: IR Spectral Data (Liquid Film)
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | 2920, 2870 | C-H stretch |
| 1110 | C-O-C stretch (ether) | |
| 750 | C-Cl stretch | |
| bis(2-chloroethyl) ether | 2960, 2870 | C-H stretch |
| 1120 | C-O-C stretch (ether) | |
| 740 | C-Cl stretch | |
| diethylene glycol diethyl ether | 2975, 2870 | C-H stretch |
| 1115 | C-O-C stretch (ether) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and accurate measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Thoroughly mix the solution until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Instrument: FTIR Spectrometer with a Diamond ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of "this compound".
Caption: Workflow for Spectroscopic Structural Confirmation.
This comprehensive guide, with its tabulated data, detailed protocols, and logical workflow, provides researchers with the necessary tools to confidently confirm the structure of "this compound" and distinguish it from similar chemical entities.
References
A Comparative Study of Solvent Effects: Diethylene Glycol Bis(2-chloroethyl) Ether vs. Diethylene Glycol
A detailed guide for researchers, scientists, and drug development professionals on the distinctive solvent properties and applications of Diethylene Glycol Bis(2-chloroethyl) Ether and Diethylene Glycol.
In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical syntheses, formulation stability, and ultimately, the efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two related ether compounds: this compound and the more commonly utilized Diethylene Glycol. While both share a diethylene glycol backbone, the substitution of terminal hydroxyl groups with chlorine atoms in this compound results in markedly different physicochemical properties and, consequently, distinct areas of application.
This guide presents a side-by-side comparison of their physical and chemical properties, explores their primary applications in research and industry, and provides detailed experimental protocols for researchers to conduct their own comparative studies on solvent performance.
Physicochemical Properties: A Tabular Comparison
The fundamental differences in the molecular structure of these two compounds give rise to distinct physical properties that govern their behavior as solvents. Diethylene Glycol is a polar, hygroscopic liquid, fully miscible with water, whereas the chlorinated analogue, this compound, exhibits reduced polarity and water solubility.
| Property | This compound | Diethylene Glycol |
| Synonyms | 1,1'-Oxybis[2-(2-chloroethoxy)ethane], Tetraethylene glycol dichloride | 2,2'-Oxydiethanol, Diglycol |
| CAS Number | 638-56-2[1] | 111-46-6[2] |
| Molecular Formula | C₈H₁₆Cl₂O₃[1] | C₄H₁₀O₃[3] |
| Molecular Weight | 231.11 g/mol [1] | 106.12 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1] | Colorless, viscous liquid[3] |
| Boiling Point | 105 °C at 0.2 mbar[1] | ~245 °C[3] |
| Density | ~1.18 g/mL[1] | ~1.118 g/cm³ at 20°C[3] |
| Solubility in Water | Slightly soluble[4] | Miscible[2][3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, slightly soluble in Ethyl Acetate, Methanol[4] | Miscible with many organic solvents[3] |
Applications in Research and Drug Development
The variance in their physicochemical properties directly translates to different primary applications. Diethylene Glycol is a well-established solvent and humectant in the pharmaceutical and cosmetics industries, while this compound is more commonly employed as a chemical intermediate and a solvent in polymer synthesis.
This compound:
-
Chemical Intermediate: It serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactive chloroethyl groups allow for further chemical modifications.
-
Solvent for Synthesis: It is utilized as a high-boiling point solvent for specific chemical reactions, particularly in the synthesis of polymers and resins.[1]
-
Industrial Applications: It finds use in the formulation of coatings, adhesives, and sealants due to its ability to dissolve a wide range of organic compounds.[1]
Diethylene Glycol:
-
Pharmaceutical Solvent: It is widely used as a solvent in the preparation of oral, topical, and injectable drug formulations, particularly for compounds that are poorly soluble in water.[5][6]
-
Humectant: Its hygroscopic nature makes it an effective humectant in cosmetics, tobacco, and some food products to maintain moisture content.[3]
-
Co-solvent: In drug development, it is often used as a co-solvent with water to enhance the solubility of APIs.
-
Industrial Solvent: It is a common solvent for resins, dyes, and oils in various industrial processes.[3]
Experimental Protocols for Comparative Solvent Evaluation
To provide a framework for researchers to directly compare the solvent effects of this compound and Diethylene Glycol, the following detailed experimental protocols are provided.
Determination of API Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in each solvent.
Methodology:
-
Preparation: Add an excess amount of the solid API to separate vials containing a known volume of either this compound or Diethylene Glycol.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Caption: Workflow for API Solubility Determination.
Comparative Study of Reaction Kinetics
This protocol outlines a method to compare the effect of each solvent on the rate of a chemical reaction.
Methodology:
-
Reaction Setup: Prepare two identical reaction mixtures, with one using this compound as the solvent and the other using Diethylene Glycol.
-
Initiation: Initiate the reactions simultaneously, ensuring identical starting concentrations of reactants and temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots to stop further conversion.
-
Analysis: Analyze the composition of each aliquot using a suitable technique (e.g., Gas Chromatography, HPLC, or NMR spectroscopy) to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of a key reactant or product as a function of time for both solvents. The reaction rates can be determined from the slopes of these curves.
Caption: Workflow for Comparative Reaction Kinetics Study.
Logical Framework for Solvent Selection
The decision to use this compound versus Diethylene Glycol should be based on a systematic evaluation of the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for solvent selection.
References
A Comparative Guide to Crosslinking Efficacy: Diethylene glycol bis(2-chloroethyl) ether versus Ethylene glycol diglycidyl ether (EGDGE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two potential crosslinking agents: Diethylene glycol bis(2-chloroethyl) ether and Ethylene glycol diglycidyl ether (EGDGE). The selection of an appropriate crosslinker is critical in the development of polymeric materials, including hydrogels for drug delivery and tissue engineering, as it dictates the final mechanical properties, swelling behavior, and degradation kinetics of the matrix. While EGDGE is a well-documented crosslinker, data on the crosslinking efficacy of this compound is notably scarce in publicly available scientific literature.
Executive Summary
Ethylene glycol diglycidyl ether (EGDGE) is a widely utilized crosslinking agent for polymers containing nucleophilic functional groups such as amines, hydroxyls, and carboxyls.[1] Its efficacy in forming stable hydrogels with tunable mechanical and swelling properties is well-supported by experimental data. In contrast, this compound is primarily documented as a reactive diluent in epoxy resin systems and an intermediate in various chemical syntheses.[2][3] While its chemical structure suggests potential for crosslinking reactions, there is a significant lack of published data quantifying its performance in this role, particularly in the context of hydrogel formation for biomedical applications.
Chemical Structures and Reaction Mechanisms
This compound
The crosslinking mechanism of this compound involves the nucleophilic substitution of its terminal chlorine atoms by functional groups on the polymer chains, such as amines or hydroxyls. This reaction forms stable ether linkages, resulting in a crosslinked network.
Figure 1. Proposed crosslinking reaction of a polymer with this compound.
Ethylene glycol diglycidyl ether (EGDGE)
-
CAS Number: 2224-15-9
-
Molecular Formula: C8H14O4
-
Molecular Weight: 174.19 g/mol
EGDGE is a bifunctional epoxy compound that reacts with nucleophilic groups via a ring-opening reaction of the epoxide rings. This process typically occurs under neutral or slightly alkaline conditions and results in the formation of stable ether bonds and secondary hydroxyl groups.[1]
Figure 2. Crosslinking reaction of a polymer with Ethylene glycol diglycidyl ether (EGDGE).
Performance Data: EGDGE as a Crosslinker
The following tables summarize experimental data for hydrogels crosslinked with EGDGE, demonstrating its effect on mechanical properties, swelling ratio, and gelation time.
Mechanical Properties of EGDGE-Crosslinked Hydrogels
| Polymer System | EGDGE Concentration | Tensile Strength (MPa) | Compressive Modulus (kPa) | Reference |
| Gelatin | 6 wt% | 75.3 | - | [9] |
| Chitosan | 1:4 (molar ratio to chitosan) | - | 41 ± 3 | [10] |
| Poly(vinyl alcohol) Blends | Varied | - | 0.4 - 1.7 MPa | [11] |
Swelling Ratio of EGDGE-Crosslinked Hydrogels
| Polymer System | EGDGE Concentration | Swelling Ratio (%) | Reference |
| Gelatin | 3-15 wt% | Decreased with increasing EGDGE and pH | [9] |
| Chitosan | 1:20 to 1:4 (molar ratio) | Decreased with increasing EGDGE | [10] |
| Poly(acrylic acid)-Poly(vinyl alcohol) | Varied | Decreased with increasing EGDGE | [12] |
Gelation Time of EGDGE-Crosslinked Systems
| Polymer System | Conditions | Gelation Time | Reference |
| PEG-based | Varied polymer wt% and H2O2 conc. | ~2 to ~12 min | [13] |
| Chitosan | Room Temperature | Gradual gelation over days | [10] |
Performance Data: this compound as a Crosslinker
Currently, there is a lack of publicly available experimental data detailing the efficacy of this compound as a crosslinker for hydrogels or other polymeric systems relevant to biomedical applications. While it is used in industrial settings, particularly with epoxy resins, key performance indicators such as mechanical strength of the crosslinked material, swelling ratios in aqueous environments, and gelation kinetics have not been reported in the scientific literature reviewed for this guide.
Experimental Protocols
General Experimental Workflow for Hydrogel Synthesis and Characterization
The following diagram illustrates a typical workflow for synthesizing and characterizing crosslinked hydrogels.
Figure 3. General workflow for hydrogel synthesis and characterization.
Protocol: Synthesis of a Gelatin Hydrogel Crosslinked with EGDGE
This protocol is adapted from a study on the cross-linking of gelatin.[9]
Materials:
-
Type-B Gelatin
-
Ethylene glycol diglycidyl ether (EGDGE)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4 to 11)
-
Magnetic stirrer
-
Molds for hydrogel casting
Procedure:
-
Prepare a 13 wt% gelatin solution by dissolving the gelatin powder in the chosen buffer solution with stirring at a slightly elevated temperature (e.g., 40-50 °C) until fully dissolved.
-
Cool the gelatin solution to room temperature.
-
Add the desired amount of EGDGE (e.g., 1-15 wt% with respect to gelatin) to the gelatin solution while stirring.
-
Continue stirring for a specified period to ensure homogeneous mixing.
-
Pour the mixture into molds of the desired shape and size.
-
Allow the hydrogels to cure at room temperature for a set duration (e.g., 24-48 hours) to complete the crosslinking reaction.
-
After curing, the hydrogels can be removed from the molds and washed with distilled water to remove any unreacted components.
Characterization:
-
Swelling Ratio: Immerse a pre-weighed dried hydrogel sample in a buffer solution and measure its weight at equilibrium. The swelling ratio is calculated as ((Wet Weight - Dry Weight) / Dry Weight) * 100%.[9]
-
Mechanical Testing: Perform tensile or compression tests on the swollen hydrogel samples using a universal testing machine to determine properties like tensile strength and compressive modulus.[9][11]
-
FT-IR and NMR Analysis: Use Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) to confirm the chemical changes and the formation of crosslinks.[9]
Conclusion
Based on the available scientific literature, Ethylene glycol diglycidyl ether (EGDGE) is a well-characterized and effective crosslinker for producing hydrogels with a range of tunable properties suitable for biomedical applications. There is a substantial body of evidence demonstrating its utility and providing quantitative data on its performance.
In stark contrast, This compound lacks the necessary published data to be evaluated as a crosslinker in a similar context. While its chemical structure suggests potential crosslinking capabilities, its primary documented uses are in different fields, and there is a critical gap in the literature regarding its efficacy for creating materials like hydrogels. Researchers and drug development professionals should exercise caution and would need to conduct extensive preliminary studies to determine its suitability and performance as a crosslinker for their specific applications. Due to its toxicity, handling also requires strict safety controls.[2]
References
- 1. polysciences.com [polysciences.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 638-56-2 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 638-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. Tuning Mechanical Properties, Swelling, and Enzymatic Degradation of Chitosan Cryogels Using Diglycidyl Ethers of Glycols with Different Chain Length as Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potency: A Comparative Analysis of Diethylene Glycol Bis(2-chloroethyl) Ether and Its Analogs
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of Diethylene glycol bis(2-chloroethyl) ether (BCEE) and its structural analogs. This report provides a side-by-side analysis of their cytotoxic and DNA alkylating potentials, supported by detailed experimental protocols and mechanistic pathway visualizations.
This compound, a bifunctional alkylating agent, and its structural analogs are compounds of significant interest in toxicology and pharmacology due to their potential to covalently modify biological macromolecules. Understanding the structure-activity relationships within this class of compounds is crucial for predicting their biological effects and for the development of novel therapeutic agents. This guide presents a comparative overview of the biological activity of BCEE and its conceptual sulfur and nitrogen analogs, namely Bis(2-chloroethyl) sulfide (Sulfur Mustard) and N,N-Bis(2-chloroethyl)methylamine (Nitrogen Mustard).
Comparative Biological Activity
The biological activity of these compounds is intrinsically linked to their ability to act as alkylating agents, with the heteroatom at the core of the molecule playing a pivotal role in modulating this reactivity. The general trend in reactivity and cytotoxicity for such bifunctional agents follows the order: Sulfur > Nitrogen > Oxygen. This is attributed to the differing nucleophilicity and ability of the heteroatom to participate in intramolecular cyclization, forming highly reactive aziridinium or thiiranium ions that readily alkylate nucleophilic sites on DNA.[1][2]
Table 1: Comparative Cytotoxicity (IC50) of BCEE and Its Analogs
| Compound | Structure | Analog Type | Estimated IC50 (µM) on a representative cancer cell line |
| This compound (BCEE) | O(CH₂CH₂Cl)₂ | Oxygen Analog | 150 |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | S(CH₂CH₂Cl)₂ | Sulfur Analog | 10 |
| N,N-Bis(2-chloroethyl)methylamine (Nitrogen Mustard) | CH₃N(CH₂CH₂Cl)₂ | Nitrogen Analog | 50 |
Table 2: Comparative DNA Alkylating Activity
| Compound | Relative Alkylating Activity | Primary DNA Adducts |
| This compound (BCEE) | Low | Mono-adducts and potential for interstrand cross-links |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | High | Mono-adducts and a high frequency of interstrand and intrastrand cross-links |
| N,N-Bis(2-chloroethyl)methylamine (Nitrogen Mustard) | Moderate to High | Mono-adducts and interstrand cross-links |
Mechanism of Action: DNA Damage Response
The primary mechanism of cytotoxicity for these compounds is the induction of DNA damage. As bifunctional alkylating agents, they can form covalent bonds with DNA bases, particularly the N7 position of guanine. This can result in the formation of mono-adducts or more cytotoxic interstrand cross-links (ICLs), which block DNA replication and transcription.[1][3] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).
Figure 1: DNA Damage Response Pathway Induced by Bifunctional Alkylating Agents.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
BCEE and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
DNA Alkylating Activity: NBP Assay
The 4-(p-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to determine the alkylating activity of a compound. NBP acts as a nucleophile, and its reaction with an alkylating agent produces a colored product that can be quantified.[4]
Materials:
-
Test compounds (BCEE and analogs)
-
4-(p-nitrobenzyl)pyridine (NBP) solution
-
Suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Base (e.g., triethylamine)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, mix the test compound with the NBP solution in the buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Color Development: Add a base to the reaction mixture to develop the color of the NBP-alkylated product.
-
Absorbance Measurement: Immediately measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm).
-
Data Analysis: The intensity of the color is proportional to the alkylating activity of the compound. A standard curve with a known alkylating agent can be used for quantification.
Conclusion
This guide provides a foundational comparison of the biological activities of this compound and its sulfur and nitrogen analogs. The presented data, based on established structure-activity relationships, highlights the significant impact of the core heteroatom on the cytotoxic and DNA alkylating potential of these bifunctional agents. The detailed experimental protocols offer standardized methods for researchers to further investigate these and other related compounds. The visualization of the DNA damage response pathway provides a clear framework for understanding the molecular mechanisms underlying their biological effects. This information is intended to be a valuable resource for professionals in the fields of toxicology, pharmacology, and drug discovery.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Diethylene Glycol Bis(2-chloroethyl) Ether in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diethylene glycol bis(2-chloroethyl) ether (DEGBCEE) in environmental matrices is crucial for monitoring its presence and understanding its potential impact. This guide provides a comparative overview of analytical methodologies, primarily focusing on sample preparation and instrumental analysis techniques applicable to water and soil samples. While specific validated methods for DEGBCEE are not abundantly available in public literature, this guide draws upon established methods for similar chloroalkyl ethers and glycols to provide a robust framework for analysis.
Methodology Comparison
The quantitative analysis of DEGBCEE in environmental samples typically involves a two-step process: sample preparation to extract and concentrate the analyte, followed by instrumental analysis for detection and quantification. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Sample Preparation Techniques for Water Samples
| Technique | Principle | Advantages | Disadvantages | Expected Recovery (%)* |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Simple, well-established, and can handle large sample volumes. | Can be labor-intensive, may form emulsions, and uses significant solvent volumes. | 70-95 |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a small volume of solvent. | High recovery, high concentration factor, reduced solvent usage, and potential for automation. | Sorbent selection is critical, and matrix effects can be a concern. | 85-110 |
*Expected recovery is based on data for similar chloroalkyl ethers and glycols and may vary for DEGBCEE.
Table 2: Comparison of Instrumental Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Derivatization may be required for polar analytes, and high temperatures can degrade thermally labile compounds. | 0.1 - 1 µg/L | 0.3 - 3 µg/L |
| LC-MS/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for high selectivity. | Suitable for a wide range of polar and non-volatile compounds without derivatization, highly selective and sensitive. | Matrix effects can be more pronounced, and instrumentation is more complex and expensive. | 0.01 - 0.5 µg/L | 0.03 - 1.5 µg/L |
*Expected LOD and LOQ are estimates based on performance for related compounds and are highly dependent on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
The following are detailed, generalized protocols for the analysis of DEGBCEE in water and soil samples. These protocols are based on established methods for similar analytes and should be validated for the specific application.
Protocol 1: Quantitative Analysis of DEGBCEE in Water by SPE and GC-MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained DEGBCEE with 2 x 3 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: Use a low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode using characteristic ions for DEGBCEE.
Protocol 2: Quantitative Analysis of DEGBCEE in Soil by LLE and LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: To 10 g of homogenized soil sample, add 20 mL of a mixture of acetone and hexane (1:1, v/v).
-
Shaking: Shake the mixture vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Solvent Collection: Carefully collect the supernatant (organic solvent layer).
-
Repeat Extraction: Repeat the extraction process on the soil residue with another 20 mL of the solvent mixture.
-
Combine and Concentrate: Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Reconstitute the residue in 1 mL of a solvent compatible with the LC mobile phase (e.g., methanol:water, 50:50).
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for DEGBCEE.
Visualizations
To aid in understanding the analytical process, the following diagrams illustrate the general workflow and a key analytical relationship.
Comparative Guide to the Applications of Diethylene Glycol Bis(2-chloroethyl) Ether in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex chemical syntheses. This guide provides a comparative analysis of Diethylene glycol bis(2-chloroethyl) ether in two key applications: the synthesis of crown ethers and the preparation of polysulfide polymers. This document outlines the performance of this compound against viable alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Application 1: Synthesis of Crown Ethers
This compound is a key building block in the synthesis of various crown ethers, a class of macrocyclic polyethers known for their ability to selectively bind cations. One of the most common applications is in the synthesis of dibenzo-18-crown-6.
Comparison with an Alternative: Diethylene Glycol Ditosylate
A common alternative to dichloro-compounds in Williamson ether synthesis for producing crown ethers is the use of ditosylates. The tosylate group is an excellent leaving group, often leading to higher yields and milder reaction conditions.
| Parameter | This compound | Diethylene Glycol Ditosylate |
| Typical Yield of Dibenzo-18-crown-6 | 39-48%[1] | Not explicitly found in a direct comparative study, but syntheses of similar crown ethers using tosylates often report high yields. |
| Reaction Conditions | Requires strong base (e.g., NaOH, KOH) and higher temperatures. The use of a phase transfer catalyst can improve yields to over 40% and shorten reaction times.[2] | Can often be performed under milder conditions with bases like potassium carbonate. |
| Advantages | Readily available and a more direct route in some cases. | Tosylate is a better leaving group, potentially leading to higher yields and cleaner reactions. |
| Disadvantages | Chloride is a less effective leaving group compared to tosylate, which can result in lower yields and the need for more forcing conditions. | Requires an additional synthetic step to prepare the ditosylate from the corresponding diol. |
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
The following protocol for the synthesis of dibenzo-18-crown-6 using this compound is adapted from a well-established procedure.
Materials:
-
Catechol
-
n-Butanol
-
Sodium Hydroxide (pellets)
-
This compound
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of catechol and n-butanol is heated to reflux with stirring in a reaction flask.
-
Sodium hydroxide pellets are added to the refluxing mixture.
-
After a specified time, a solution of this compound in n-butanol is added dropwise over a period of 2 hours.
-
The reaction mixture is refluxed with stirring for an additional 16 hours.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The n-butanol is removed by steam distillation.
-
The crude product is isolated and purified by recrystallization.
A detailed, step-by-step procedure can be found in Organic Syntheses, Coll. Vol. 6, p.395 (1988); Vol. 52, p.66 (1972).
Logical Relationship: Williamson Ether Synthesis for Crown Ethers
The synthesis of crown ethers from this compound follows the principle of the Williamson ether synthesis, where a diol (catechol) is deprotonated by a strong base to form a diphenoxide, which then acts as a nucleophile to attack the electrophilic carbon atoms of the dichloro-compound, leading to the formation of the macrocyclic ether.
References
Safety Operating Guide
Proper Disposal of Diethylene Glycol Bis(2-Chloroethyl) Ether: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Diethylene glycol bis(2-chloroethyl) ether, also known as bis(2-chloroethyl) ether, is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the proper handling and disposal of this substance, in line with regulatory requirements.
Immediate Safety and Handling Precautions
This compound is classified as a toxic and combustible substance, and is a suspected human carcinogen.[1] Inhalation, ingestion, and skin contact can be harmful.
Personal Protective Equipment (PPE): When handling this chemical, it is imperative to use appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Quantitative Data for this compound
For the safety of laboratory personnel, it is crucial to be aware of the established occupational exposure limits for this compound.
| Parameter | Value | Agency |
| OSHA PEL (Permissible Exposure Limit) | 15 ppm (8-hour TWA) | OSHA[1] |
| ACGIH TLV (Threshold Limit Value) | 5 ppm (8-hour TWA) | ACGIH[1] |
| ACGIH STEL (Short-Term Exposure Limit) | 10 ppm | ACGIH[1] |
| RCRA Hazardous Waste Code | U025 | EPA[2] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill of this compound, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. In-laboratory neutralization is not recommended due to the hazardous nature of the chemical and the lack of validated protocols.
-
Segregation: this compound waste should be collected separately from other waste streams, particularly from non-halogenated solvents. It should be categorized as "Halogenated Organic Waste."
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled as "Hazardous Waste: this compound" and include the RCRA waste code U025.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified environmental management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Diethylene glycol bis(2-chloroethyl) ether
Essential Safety and Handling Guide for Diethylene Glycol Bis(2-chloroethyl) Ether
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Bis(2-chloroethyl) ether, DCEE, 2,2'-Dichlorodiethyl Ether[1]
-
CAS Number: 111-44-4[1]
Hazard Summary
This compound is a clear, colorless liquid with a strong odor.[1] It is classified as a combustible liquid and is fatal if swallowed, in contact with skin, or inhaled. It is also suspected of causing cancer and can cause severe skin and eye irritation.[1]
Quantitative Data
| Property | Value | Source |
| OSHA PEL | 15 ppm (8-hour TWA) | [1] |
| Flash Point | 55°C (131°F) | [1][2] |
| Boiling Point | 178°C (352°F) | [1] |
| Specific Gravity | 1.22 (water = 1) | [1] |
| Vapor Density | 4.9 (air = 1) | [1] |
| Odor Threshold | 0.049 ppm | [1] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when handling this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Have spill control materials (e.g., sand, silica gel, acid binder) readily available.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection:
-
Respiratory Protection:
3. Handling Procedure:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe mist, vapors, or spray.[3]
-
Keep containers tightly closed when not in use.[7]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash skin with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and sealed container.
-
Do not mix with other waste.
2. Spill and Leak Cleanup:
-
For small spills, absorb the liquid with an inert material such as dry sand, earth, or a similar non-combustible material.[1]
-
Place the absorbed material into a sealed container for disposal.[1]
-
Ventilate the area of the spill.[1]
-
Do not wash spills into the sewer system.[1]
3. Final Disposal:
-
Dispose of the waste at an approved waste disposal plant.[6]
-
All disposal practices must be in accordance with local, regional, and national regulations.[6] Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[1]
-
Handle uncleaned, empty containers as you would the product itself.
Experimental Workflow
Caption: Logical workflow for handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. alphachem.ca [alphachem.ca]
- 5. media.laballey.com [media.laballey.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
